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  • Product: 2-(1-chloroethyl)quinazolin-4(3H)-one
  • CAS: 137225-34-4

Core Science & Biosynthesis

Foundational

Unraveling the Therapeutic Potential of 2-(1-chloroethyl)quinazolin-4(3H)-one: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the potential mechanism of action of a specific, yet under-explored derivative, 2-(1-chloroethyl)quinazolin-4(3H)-one. While direct experimental data for this compound is not extensively available in public literature, this document, grounded in the established pharmacology of the quinazolinone class, offers a predictive and methodological framework for its investigation. We will delve into the probable synthetic routes, hypothesize its molecular targets and signaling pathway interactions, and provide detailed experimental protocols to systematically elucidate its therapeutic promise. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and related novel quinazolinone derivatives.

The Quinazolin-4(3H)-one Core: A Legacy of Diverse Bioactivity

The quinazolin-4(3H)-one nucleus, a fusion of a benzene and a pyrimidinone ring, is a versatile template that has given rise to a wide array of therapeutic agents.[2] These compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic diversity of this class is largely attributed to the amenability of the 2 and 3 positions of the quinazolinone ring to chemical modification, which significantly influences their pharmacological profile.[5]

A predominant mechanism of action for many quinazolinone derivatives, particularly in the realm of oncology, is the inhibition of protein kinases.[6][7] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Notably, quinazolinone-based drugs like Gefitinib and Vandetanib have made a significant clinical impact as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).[7] Beyond kinase inhibition, other reported mechanisms include the induction of apoptosis, cell cycle arrest (often at the G2/M phase), and the inhibition of other key enzymes such as dihydrofolate reductase.[8]

Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one: A Proposed Strategy

While specific literature on the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one is scarce, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of 2-substituted quinazolin-4(3H)-ones. A common and effective approach involves the cyclocondensation of 2-aminobenzamide with a suitable electrophilic partner.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of 2-aminobenzamide with 2-chloropropionyl chloride. This reaction would proceed through an initial acylation of the amino group of 2-aminobenzamide, followed by an intramolecular cyclization and dehydration to yield the final product.

Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one 2-aminobenzamide 2-Aminobenzamide Intermediate Acyclated Intermediate 2-aminobenzamide->Intermediate Acylation 2-chloropropionyl_chloride 2-Chloropropionyl Chloride 2-chloropropionyl_chloride->Intermediate Product 2-(1-chloroethyl)quinazolin-4(3H)-one Intermediate->Product Cyclization/ Dehydration

Figure 1: Proposed synthetic pathway for 2-(1-chloroethyl)quinazolin-4(3H)-one.

Experimental Protocol: Synthesis and Characterization
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) in a suitable aprotic solvent such as dioxane or tetrahydrofuran (THF).

  • Acylation: Cool the solution in an ice bath and add 2-chloropropionyl chloride (1.1 equivalents) dropwise. Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Cyclization: After the initial acylation, add a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or a Lewis acid, and heat the mixture to reflux for 6-12 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized 2-(1-chloroethyl)quinazolin-4(3H)-one should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

Predicted Mechanism of Action: Targeting Cellular Proliferation

Based on the extensive body of research on quinazolin-4(3H)-one derivatives, the primary hypothesized mechanism of action for 2-(1-chloroethyl)quinazolin-4(3H)-one is the inhibition of protein kinases involved in cell growth and proliferation. The presence of the 1-chloroethyl group at the 2-position could confer specific binding properties and reactivity.

Primary Hypothesis: Tyrosine Kinase Inhibition

Many 2-substituted quinazolinones are known to be potent inhibitors of tyrosine kinases, such as EGFR, HER2, and VEGFR2.[9] These kinases are often overexpressed or constitutively active in various cancers, driving tumor growth and progression.[6][7] It is plausible that 2-(1-chloroethyl)quinazolin-4(3H)-one acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their downstream substrates.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor (e.g., EGFR) ADP ADP Receptor->ADP Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Signaling Phosphorylation Ligand Growth Factor Ligand->Receptor Binding Quinazolinone 2-(1-chloroethyl)quinazolin-4(3H)-one Quinazolinone->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Figure 2: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Secondary Hypotheses
  • Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: 2-(1-chloroethyl)quinazolin-4(3H)-one could halt the cell cycle at a specific checkpoint, most commonly the G2/M phase, preventing cell division.[8]

  • Inhibition of Other Enzymes: The quinazolinone scaffold has been shown to inhibit other enzymes like dihydrofolate reductase and dipeptidyl peptidase-4 (DPP-4), suggesting that the target spectrum of this derivative could be broader.[8][10]

Methodological Approach to Mechanistic Elucidation

A systematic and multi-faceted experimental approach is crucial to definitively determine the mechanism of action of 2-(1-chloroethyl)quinazolin-4(3H)-one.

In Vitro Antiproliferative and Cytotoxicity Assays

The initial step is to assess the compound's ability to inhibit the growth of cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(1-chloroethyl)quinazolin-4(3H)-one (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Target Identification and Validation

Kinase Inhibition Assays: To test the primary hypothesis, a panel of kinase inhibition assays should be performed.

Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR)

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of 2-(1-chloroethyl)quinazolin-4(3H)-one to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Mechanism of Action Studies

Cell Cycle Analysis:

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with 2-(1-chloroethyl)quinazolin-4(3H)-one at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays:

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Concluding Remarks and Future Directions

While the specific biological activity of 2-(1-chloroethyl)quinazolin-4(3H)-one remains to be fully elucidated, its chemical structure, based on the highly versatile quinazolin-4(3H)-one scaffold, strongly suggests a potential for therapeutic relevance, particularly in the field of oncology. The predictive mechanistic insights and detailed experimental protocols provided in this guide offer a robust framework for its systematic investigation. Future research should focus on a comprehensive evaluation of its kinase inhibitory profile, its effects on downstream signaling pathways, and its efficacy in in vivo cancer models. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel quinazolinone derivatives.

References

  • Al-Salahi, R., Marzouk, M., Abuelizz, H. A., & El Dib, R. (2017).
  • Asaithampi, A., & Sankar, V. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18836.
  • Babu, A., & Kumar, R. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894.
  • Babu, A., & Kumar, R. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958.
  • Chaudhary, P., & Kumar, R. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 143-167.
  • Chen, K., Wang, S., Fu, S., Kim, J., Park, P., Liu, R., & Lei, K. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473.
  • El-Sayed, M. A., & Al-Rashood, S. T. (2017). Biological Activity of Quinazolinones. IntechOpen.
  • El-Sayed, M. A., & Al-Rashood, S. T. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Gavin, J. T., Annor-Gyamfi, J., & Bunce, R. (2018). Mechanism for quinazolin-4(3H)-one formation.
  • Ionescu, I. A., Diaconu, M., Tătărău, C., Spac, A. F., Drochioiu, G., & Mangalagiu, I. I. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(11), 3235.
  • Rakesh, K. P., Darshini, N., Shubhavathi, T., & Mallesha, N. (2017). Biological Applications of Quinazolinone Analogues: A Review.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Mahato, A. K., Srivastava, B., & Shanthi, C. N. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Inventi Impact: Med Chem, 2011(1).

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 2-(1-chloroethyl)quinazolin-4(3H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse activities. This technical guide focuses on a specific, yet underexplored, subclass: 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives. While direct literature on this particular substitution is sparse, this document will serve as a prospective guide, extrapolating from the vast knowledge of the broader quinazolinone family. We will delve into proposed synthetic routes, potential biological activities—including anticancer, antimicrobial, and antiviral—and the mechanistic hypotheses underpinning these predictions. Detailed experimental protocols are provided to empower researchers to validate these prospects. The central hypothesis is that the 2-(1-chloroethyl) moiety may act as a reactive electrophile, potentially enabling covalent interactions with target biomolecules and unlocking novel mechanisms of action.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

Quinazolin-4(3H)-one is a fused heterocyclic system comprising a benzene ring fused to a pyrimidinone ring. This structural motif is present in numerous natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities.[1][2] The versatility of the quinazolinone core allows for substitutions at various positions, most notably at positions 2 and 3, which significantly modulates its pharmacological profile.[3][4] This has led to the successful development of drugs for a range of diseases, from cancer to microbial infections.[5][6]

The inherent stability of the quinazolinone ring system, combined with its capacity for diverse chemical modifications, makes it an ideal starting point for the design of new therapeutic agents. Our focus here is on the introduction of a 1-chloroethyl group at the 2-position, a modification that introduces a potential alkylating function, which could lead to irreversible inhibition of biological targets.

Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one: A Proposed Pathway

While numerous methods exist for the synthesis of 2-substituted quinazolin-4(3H)-ones, a common and efficient approach involves the cyclization of 2-aminobenzamides with appropriate reagents.[7] For the synthesis of the title compounds, a plausible route would involve the reaction of 2-aminobenzamide with 2-chloropropionyl chloride, followed by cyclization.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Aminobenzamide C N-(2-carbamoylphenyl)-2-chloropropanamide (Intermediate) A->C Acylation (e.g., Pyridine, DCM) B 2-Chloropropionyl chloride B->C D 2-(1-chloroethyl)quinazolin-4(3H)-one (Final Product) C->D Cyclization (e.g., Acetic Acid, Heat)

Caption: Proposed two-step synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one.

Detailed Experimental Protocol: Synthesis
  • Step 1: Acylation. To a solution of 2-aminobenzamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like pyridine or triethylamine (1.1 equivalents). Cool the mixture to 0°C in an ice bath.

  • Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, N-(2-carbamoylphenyl)-2-chloropropanamide.

  • Step 2: Cyclization. Dissolve the crude intermediate in a solvent such as acetic acid or ethanol.

  • Heat the mixture to reflux for 4-8 hours, again monitoring by TLC.

  • Cool the reaction mixture, and the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography on silica gel to obtain the final product, 2-(1-chloroethyl)quinazolin-4(3H)-one.

  • Characterize the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Prospective Biological Activities and Mechanistic Insights

The introduction of the 2-(1-chloroethyl) group is anticipated to bestow significant biological activity, primarily due to its potential to act as an alkylating agent. This could lead to covalent bond formation with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of target proteins, resulting in irreversible inhibition.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents.[5][6] Many function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), or as inhibitors of tubulin polymerization.[5][8]

The 2-(1-chloroethyl) derivatives could act as dual-function anticancer agents. The quinazolinone core could direct the molecule to the ATP-binding pocket of a kinase like EGFR, and the chloroethyl side chain could then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This is analogous to the mechanism of second-generation EGFR inhibitors like afatinib.[8] Alternatively, these derivatives might alkylate tubulin, disrupting microtubule dynamics and inducing apoptosis, a mechanism also observed for some quinazolinones.[5][9]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Derivative 2-(1-chloroethyl) quinazolin-4(3H)-one Derivative->EGFR Irreversible Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Compound ClassExampleCancer Cell LineIC₅₀ (µM)Reference
Quinazolinone Kinase InhibitorGefitinibA549 (NSCLC)~0.015[8]
Quinazolinone Tubulin InhibitorCompound 7j DU-145 (Prostate)0.05[9]
Anthraquinone-quinazoline HybridCompound 21 A549 (NSCLC)Varies[10]
Antimicrobial Activity

The quinazolinone scaffold is a prolific source of antimicrobial agents, with activity against a range of bacteria and fungi.[2][3][11] The substitutions at positions 2 and 3 are crucial for potent activity.[3]

The antimicrobial action of quinazolinones can involve various mechanisms, including interference with cell wall synthesis, DNA replication, or protein synthesis.[3][12] The electrophilic nature of the 2-(1-chloroethyl) group could lead to the alkylation of essential bacterial enzymes, such as those involved in folate synthesis or cell wall cross-linking (e.g., penicillin-binding proteins), leading to bactericidal effects.

Antimicrobial Screening Workflow Start Synthesized Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Cell Wall Integrity) MBC->Mechanism Result Identify Lead Compounds Mechanism->Result

Sources

Foundational

In vitro cytotoxicity of 2-(1-chloroethyl)quinazolin-4(3H)-one

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-(1-Chloroethyl)quinazolin-4(3H)-one Abstract The quinazolinone scaffold is a privileged heterocyclic system renowned for its broad spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-(1-Chloroethyl)quinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a privileged heterocyclic system renowned for its broad spectrum of pharmacological activities, particularly in oncology.[1][2][3] Numerous derivatives have been developed as potent anticancer agents, acting through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and kinase inhibition.[4][5][6] This technical guide presents a comprehensive framework for the in vitro cytotoxic evaluation of a novel derivative, 2-(1-chloroethyl)quinazolin-4(3H)-one. We provide a rationale for investigating this specific molecule, propose a synthetic strategy, and detail a multi-stage experimental plan. The guide begins with a primary cytotoxicity screening using the MTT assay to establish a dose-response profile and determine the IC₅₀ value. Subsequently, we outline detailed, self-validating protocols for mechanistic elucidation, focusing on the key cancer cell death pathways: apoptosis, investigated via Annexin V/PI flow cytometry, and cell cycle perturbation, analyzed by propidium iodide staining. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices, ensuring a robust and scientifically rigorous investigation.

Introduction: The Quinazolinone Core in Oncology

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, with a significant number of compounds having been investigated for their potent anti-tumor activities.[1][2] Their versatile structure, characterized by a fused benzene and pyrimidine ring system, allows for extensive chemical modification at multiple positions, leading to a wide array of pharmacological profiles.[1][6] Several quinazolinone-based drugs have been successfully developed, underscoring the therapeutic potential of this scaffold.[3]

The anticancer effects of quinazolinones are multifaceted. They are known to interact with a variety of cellular targets, leading to:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through intrinsic or extrinsic pathways.[1][5]

  • Cell Cycle Arrest: A common mechanism involves halting the cell cycle, frequently at the G2/M phase, preventing cancer cell proliferation.[5]

  • Kinase Inhibition: They can act as potent inhibitors of protein kinases, which are crucial for cell signaling, growth, and survival.[4]

  • Induction of Autophagy and other Cell Death Pathways: Some derivatives have been shown to modulate other cell death mechanisms like autophagy, necroptosis, and pyroptosis.[1]

This guide focuses on a novel, uncharacterized derivative: 2-(1-chloroethyl)quinazolin-4(3H)-one . The objective is to provide a complete roadmap for its initial in vitro characterization, from synthesis to a foundational understanding of its cytotoxic mechanism of action.

Compound Profile: 2-(1-chloroethyl)quinazolin-4(3H)-one

Chemical Structure

The molecule features the core 4(3H)-quinazolinone ring system with a 1-chloroethyl substituent at the 2-position.

Proposed Synthesis Rationale and Pathway

Proposed Synthetic Route:

  • Step 1: Acylation of Anthranilamide. Anthranilamide (2-aminobenzamide) is reacted with 2-chloropropionyl chloride in an appropriate solvent (e.g., THF or DCM) with a mild base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This forms the intermediate N-(2-carbamoylphenyl)-2-chloropropanamide.

  • Step 2: Cyclization/Dehydration. The intermediate is then subjected to cyclization. This can often be achieved by heating in a solvent like acetic acid or by using a dehydrating agent, which promotes the intramolecular reaction between the amide nitrogen and the carbamoyl group to form the quinazolinone ring, yielding the final product, 2-(1-chloroethyl)quinazolin-4(3H)-one.

This proposed pathway is logical because it utilizes readily available starting materials and follows a well-documented reaction sequence for creating 2-substituted quinazolinones.

Rationale for Cytotoxicity Investigation

The structural features of 2-(1-chloroethyl)quinazolin-4(3H)-one provide a strong rationale for its investigation as a potential cytotoxic agent.

  • The Quinazolinone Scaffold: As established, this core is a well-known pharmacophore associated with anticancer activity.[9]

  • The 1-Chloroethyl Group: The presence of a chloroethyl moiety introduces a potential alkylating functional group. Alkylating agents are a major class of chemotherapy drugs that exert their cytotoxic effects by forming covalent bonds with DNA and other cellular macromolecules, leading to DNA damage, cell cycle arrest, and apoptosis. The chlorine atom acts as a leaving group, allowing the ethyl group to form a reactive intermediate that can attack nucleophilic sites on cellular components.

Therefore, it is hypothesized that this molecule may function as a dual-action agent, combining the established biological activities of the quinazolinone ring with the cytotoxic potential of an alkylating side chain.

Core Cytotoxicity Assessment: The MTT Assay

The first critical step in evaluating a novel compound is to determine its dose-dependent effect on cell viability.[10][11] The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[12]

Causality Behind Assay Selection

The MTT assay was chosen for the initial screening due to its direct correlation with metabolic activity.[12] It measures the activity of mitochondrial dehydrogenases, which cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a quantitative measure of cell viability and allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) , a key parameter representing the potency of the compound.[11]

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis cell_culture 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) compound_prep 2. Compound Dilution (Prepare serial dilutions) treatment 3. Cell Treatment (Add compound dilutions to wells) compound_prep->treatment incubation 4. Incubation (24h, 48h, or 72h at 37°C) treatment->incubation mtt_add 5. Add MTT Reagent (e.g., 0.5 mg/mL final conc.) incubation->mtt_add formazan_inc 6. Incubate (1.5 - 4 hours at 37°C) mtt_add->formazan_inc solubilize 7. Solubilize Formazan (Add DMSO or other solvent) formazan_inc->solubilize measure 8. Measure Absorbance (570 nm) solubilize->measure analysis 9. Data Analysis (Calculate % viability, plot dose-response curve, determine IC50) measure->analysis Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_stain Staining cluster_acq Acquisition & Analysis cell_prep 1. Seed & Treat Cells (e.g., in 6-well plates at IC50 and 2x IC50 conc.) incubation 2. Incubate (e.g., 24 hours) cell_prep->incubation harvest 3. Harvest Cells (Trypsinize and collect) incubation->harvest wash 4. Wash Cells (with cold PBS) harvest->wash resuspend 5. Resuspend in Binding Buffer wash->resuspend stain 6. Stain with Annexin V-FITC & PI resuspend->stain incubate_stain 7. Incubate in Dark (15 min, Room Temp) stain->incubate_stain acquire 8. Acquire on Flow Cytometer incubate_stain->acquire analyze 9. Analyze Data (Generate quadrant plots) acquire->analyze

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Detailed Protocol: Annexin V-FITC/PI Assay

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with 2-(1-chloroethyl)quinazolin-4(3H)-one at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 200 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Investigation of Cell Cycle Perturbation

Causality Behind Assay Selection: Many cytotoxic compounds, especially those that interact with DNA, cause damage that triggers cell cycle checkpoints, leading to arrest in a specific phase (G1, S, or G2/M). [4]This prevents the cell from replicating its damaged DNA. Analyzing the distribution of cells across these phases provides critical insight into the compound's mechanism. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for this analysis. [13][14]The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. [13]Therefore, cells in G0/G1 (2n DNA content) will have a certain fluorescence intensity, while cells in G2/M (4n DNA content) will have double that intensity. Cells in the S phase (synthesizing DNA) will have an intermediate fluorescence. [15] Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fix Fixation & Staining cluster_acq Acquisition & Analysis cell_prep 1. Seed & Treat Cells (at IC50 concentration) incubation 2. Incubate (e.g., 24 hours) cell_prep->incubation harvest 3. Harvest & Wash Cells incubation->harvest fix 4. Fix Cells (Dropwise addition of cold 70% ethanol) harvest->fix incubate_fix 5. Incubate at -20°C (at least 2 hours) fix->incubate_fix wash_fix 6. Wash to Remove Ethanol incubate_fix->wash_fix stain 7. Stain with PI/RNase Solution wash_fix->stain incubate_stain 8. Incubate in Dark (20 min, Room Temp) stain->incubate_stain acquire 9. Acquire on Flow Cytometer incubate_stain->acquire analyze 10. Analyze Data (Generate DNA content histograms) acquire->analyze

Caption: Workflow for cell cycle analysis via PI staining.

Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells. [16]4. Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [14]The RNase is crucial to degrade RNA, ensuring that PI only stains DNA. [14]7. Incubation: Incubate for 20-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data to generate a DNA content histogram. Model the histogram data to quantify the percentage of cells in the G0/G1, S, and G2/M phases. [15]

Conclusion and Future Directions

This guide provides a foundational, step-by-step framework for characterizing the in vitro cytotoxicity of 2-(1-chloroethyl)quinazolin-4(3H)-one. By systematically determining the compound's IC₅₀ value and subsequently probing its effects on apoptosis and the cell cycle, researchers can build a robust initial profile of its anticancer potential. The causality-driven approach ensures that each experimental stage is not merely procedural but is grounded in established scientific principles of cancer cell biology.

Positive results from these core assays would justify progression to more advanced mechanistic studies. Future work could include Western blot analysis to probe key proteins in the apoptotic pathway (e.g., Caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs), or kinase profiling assays to identify specific molecular targets. This structured, hierarchical approach is essential for the efficient and logical progression of a novel compound in the drug discovery pipeline.

References

  • Li, X., Wang, Y., Chen, S., Chen, S., Zhang, Y., & Li, L. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 51(5), 1-1. [Link]

  • Asadi, M., Zarei, M., & Saboury, A. A. (2020). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 15(4), 366. [Link]

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4 (3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. [Link]

  • ResearchGate. (n.d.). The cytotoxic effects of the studied quinazolinones on TH-1 cell... [Image]. Retrieved from [Link]

  • Li, X., Wang, Y., Chen, S., Chen, S., Zhang, Y., & Li, L. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(11), 5947. [Link]

  • Baskaran, S., & Gunjal, P. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research, 37(1), 200-212. [Link]

  • Zarei, M., Asadi, M., & Saboury, A. A. (2021). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports, 11(1), 1-13. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Antonelli, G., et al. (2025). In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. Toxicology and Applied Pharmacology, 490, 117667. [Link]

  • Li, X., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(11), 2547. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Current Medicinal Chemistry, 31. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Nguyen, H. T., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 15. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • PubMed. (n.d.). Apoptosis assays. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). A Review on Quinazolines as Anticancer Agents. Retrieved from [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Asadpour, R., et al. (2016). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 11(3), 229. [Link]

Sources

Exploratory

2-(1-chloroethyl)quinazolin-4(3H)-one as an intermediate in drug discovery

An In-depth Technical Guide to 2-(1-Chloroethyl)quinazolin-4(3H)-one as a Pivotal Intermediate in Drug Discovery Authored by a Senior Application Scientist Foreword: The Enduring Legacy of the Quinazolinone Scaffold The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1-Chloroethyl)quinazolin-4(3H)-one as a Pivotal Intermediate in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 150 naturally occurring alkaloids and a multitude of synthetic therapeutic agents is a testament to its remarkable versatility and biological significance.[2] Quinazolinone derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] This wide range of biological activities has cemented the quinazolinone scaffold as a "privileged structure" in drug discovery, continually inspiring the development of novel therapeutic agents.[4] The strategic functionalization of the quinazolinone ring system, particularly at the 2 and 3 positions, has been shown to be critical in modulating its biological effects.[3] This guide focuses on a key intermediate, 2-(1-chloroethyl)quinazolin-4(3H)-one, a molecule designed for the efficient diversification of the 2-position and the exploration of new chemical space in the quest for potent and selective therapeutics.

Synthesis of 2-(1-Chloroethyl)quinazolin-4(3H)-one: A Proposed Pathway

Rationale for the Proposed Synthetic Route

The acylation of anthranilic acid or its derivatives with acyl chlorides to form a 2-substituted benzoxazin-4-one is a classic and reliable method for initiating quinazolinone synthesis.[2] The subsequent reaction of the benzoxazinone with an amine source, in this case, ammonia, allows for the formation of the pyrimidine ring of the quinazolinone. This approach is advantageous as it allows for the direct installation of the desired 2-(1-chloroethyl) side chain.

Proposed Synthetic Workflow

Synthetic Pathway cluster_0 Step 1: Acylation and Cyclization cluster_1 Step 2: Ammonolysis Anthranilamide Anthranilamide Benzoxazinone 2-(1-Chloroethyl)-4H-3,1-benzoxazin-4-one (Intermediate) Anthranilamide->Benzoxazinone Pyridine, THF, 0°C to rt ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->Benzoxazinone Quinazolinone 2-(1-Chloroethyl)quinazolin-4(3H)-one (Target Compound) Benzoxazinone->Quinazolinone Ammonia, Ethanol, Reflux Intermediate_Reactivity Intermediate 2-(1-Chloroethyl)quinazolin-4(3H)-one Product 2-(1-Nucleophilic ethyl)quinazolin-4(3H)-one Derivative Intermediate->Product Base, Solvent, Heat Nucleophile Nucleophile (Nu-H) Nucleophile->Product Library_Synthesis cluster_products Derivative Library Intermediate 2-(1-Chloroethyl)quinazolin-4(3H)-one Amine_Product 2-(1-Aminoethyl) Derivatives Intermediate->Amine_Product R₂NH Thiol_Product 2-(1-Thioethyl) Derivatives Intermediate->Thiol_Product RSH Azide_Product 2-(1-Azidoethyl) Derivatives Intermediate->Azide_Product NaN₃ Other_Product Other Nucleophilic Adducts Intermediate->Other_Product Other Nu-H

Sources

Foundational

An In-Depth Technical Guide to the Spectral Data Analysis of 2-(1-Chloroethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The functionali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The functionalization at the 2-position, in particular, offers a fertile ground for modulating pharmacological properties. This technical guide provides a comprehensive, in-depth analysis of the spectral data for a key derivative, 2-(1-chloroethyl)quinazolin-4(3H)-one. By dissecting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge and practical insights required for the unambiguous structural elucidation and characterization of this and related compounds. This guide moves beyond a mere listing of spectral features, delving into the causal relationships between molecular structure and spectral output, thereby fostering a deeper understanding of the principles of spectroscopic analysis in drug discovery and development.

Introduction: The Significance of 2-Substituted Quinazolinones

Quinazolin-4(3H)-ones represent a class of fused heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological applications, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The introduction of various substituents at the C-2 position of the quinazolinone ring is a well-established strategy for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[1] The subject of this guide, 2-(1-chloroethyl)quinazolin-4(3H)-one, is a key intermediate, with the chloroethyl moiety serving as a reactive handle for further synthetic transformations, enabling the creation of a diverse library of new chemical entities. Accurate and thorough spectral characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent drug discovery efforts.

Molecular Structure and Elucidation Workflow

The structural confirmation of 2-(1-chloroethyl)quinazolin-4(3H)-one relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis allows for a definitive assignment.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synth Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one NMR NMR Spectroscopy (¹H & ¹³C) Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS Structure Structural Elucidation of 2-(1-chloroethyl)quinazolin-4(3H)-one NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of 2-(1-chloroethyl)quinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-chloroethyl)quinazolin-4(3H)-one, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
N-H~12.5Broad Singlet1HThe acidic amide proton of the quinazolinone ring typically appears as a broad singlet at a downfield chemical shift.
H-5~8.15Doublet of Doublets1HThis aromatic proton is deshielded by the anisotropic effect of the adjacent carbonyl group.
H-7~7.85Triplet of Doublets1HThis proton is part of the benzenoid ring of the quinazolinone system.
H-8~7.75Doublet1HAn aromatic proton on the quinazolinone core.
H-6~7.55Triplet1HAnother aromatic proton of the quinazolinone ring system.
-CH(Cl)-~5.0-5.5Quartet1HThe methine proton is significantly deshielded by the adjacent electronegative chlorine atom and the quinazolinone ring. It will be split into a quartet by the neighboring methyl protons.
-CH₃~1.8-2.0Doublet3HThe methyl protons are coupled to the methine proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-4 (C=O)~162.0The carbonyl carbon of the amide group is characteristically found at a very downfield chemical shift.[3][4]
C-2~153.0The carbon at the 2-position, attached to the chloroethyl substituent, is an imine-like carbon and appears downfield.
C-8a~149.0A quaternary aromatic carbon in the quinazolinone ring system.
C-7~135.0An aromatic methine carbon.
C-5~128.0An aromatic methine carbon.
C-6~127.0An aromatic methine carbon.
C-8~126.0An aromatic methine carbon.
C-4a~121.0A quaternary aromatic carbon.
-CH(Cl)-~55-60The methine carbon is directly attached to the electronegative chlorine, causing a significant downfield shift.[5][6]
-CH₃~20-25The methyl carbon of the chloroethyl group.
Experimental Protocol for NMR Spectroscopy

A detailed methodology is crucial for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-chloroethyl)quinazolin-4(3H)-one in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with an exponential window function to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data with a slight exponential window function.

  • Data Referencing: Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of solid 2-(1-chloroethyl)quinazolin-4(3H)-one can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR).

Wavenumber (cm⁻¹) Intensity Assignment Rationale for Assignment
~3200-3000MediumN-H StretchThe N-H stretching vibration of the amide group in the quinazolinone ring.
~3100-3000MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring.
~2980-2900Medium-WeakAliphatic C-H StretchStretching vibrations of the C-H bonds in the chloroethyl group.
~1680StrongC=O (Amide I) StretchThe characteristic and strong absorption of the carbonyl group in the lactam ring.[4]
~1610Medium-StrongC=N StretchThe stretching vibration of the imine-like bond at the 2-position of the quinazolinone ring.
~1470MediumAromatic C=C StretchIn-plane skeletal vibrations of the aromatic ring.
~750-650StrongC-Cl StretchThe stretching vibration of the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural confirmation. Electron Impact (EI) ionization is a common technique for this type of molecule.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 2-(1-chloroethyl)quinazolin-4(3H)-one is C₁₀H₉ClN₂O. The nominal molecular weight is 208 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.

G M [C₁₀H₉ClN₂O]⁺˙ m/z = 208/210 F1 [C₉H₆N₂O]⁺˙ m/z = 158 M->F1 - C₂H₃Cl F2 [C₈H₅N₂O]⁺ m/z = 145 M->F2 - CH₃CHCl F3 [C₇H₄NO]⁺ m/z = 119 F2->F3 - HCN F4 [C₈H₄N]⁺ m/z = 116 F3->F4 - CO

Caption: Predicted major fragmentation pathway for 2-(1-chloroethyl)quinazolin-4(3H)-one in EI-MS.

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z 208, with a corresponding M+2 peak at m/z 210 of approximately one-third the intensity, confirming the presence of one chlorine atom.

  • Loss of a Chlorine Radical (M-Cl)⁺: A fragment at m/z 173 resulting from the loss of the chlorine radical.

  • Loss of the Chloroethyl Group: Cleavage of the bond between C-2 and the chloroethyl group can lead to a fragment at m/z 145, corresponding to the quinazolinone ring cation.

  • Retro-Diels-Alder Fragmentation: Quinazolinones are known to undergo retro-Diels-Alder fragmentation of the heterocyclic ring, which can lead to characteristic fragment ions.

  • Further Fragmentation: The fragment at m/z 145 can further lose CO to give an ion at m/z 117.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron impact ionization with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the characteristic fragmentation pattern.

Conclusion

The comprehensive spectral analysis of 2-(1-chloroethyl)quinazolin-4(3H)-one, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. This in-depth guide has not only presented the expected spectral data but has also elucidated the underlying principles that govern the relationship between the molecular architecture and the spectroscopic output. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these analytical techniques is not merely a procedural necessity but a fundamental prerequisite for the rational design and synthesis of novel therapeutic agents. The protocols and interpretive insights provided herein serve as a robust framework for the characterization of this important synthetic intermediate and its derivatives.

References

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7869. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

  • ResearchGate. (2013). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. Available at: [Link]

  • PubMed. (2015). MIR and NIR group spectra of n-alkanes and 1-chloroalkanes. Journal of Molecular Structure, 1092, 10-18. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • The Journal of Chemical Physics. (1966). Infrared-Absorption Spectra of Chloro-, Bromo-, and Iodoalkanes in the 400-to-lOO-cm-I Region. The Journal of Chemical Physics, 45(9), 3155-3161. Available at: [Link]

  • ResearchGate. (2012). 2-Chloroquinazolin-4(3H)-one. Available at: [Link]

  • PubChem. (n.d.). (1-Chloroethyl)benzene. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinazolin-4(3H)-one. Available at: [Link]

Sources

Exploratory

Solubility and stability of 2-(1-chloroethyl)quinazolin-4(3H)-one

An In-Depth Technical Guide to the Solubility and Stability of 2-(1-chloroethyl)quinazolin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazolinone Core in Modern Drug Dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-(1-chloroethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] These nitrogen-containing heterocyclic compounds are of significant interest due to their wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][4] The compound 2-(1-chloroethyl)quinazolin-4(3H)-one is a specific derivative that holds potential for further functionalization and development into novel therapeutics. However, like any potential drug candidate, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful preclinical and clinical development.

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability for 2-(1-chloroethyl)quinazolin-4(3H)-one. As a Senior Application Scientist, the following sections are designed to not only present established methodologies but also to provide the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization of this promising molecule.

Part 1: Aqueous Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, insufficient solubility can lead to poor absorption and limited efficacy. Quinazolinone derivatives, owing to their fused aromatic structure, often exhibit low aqueous solubility.

Theoretical Underpinnings and Predictive Analysis

The structure of 2-(1-chloroethyl)quinazolin-4(3H)-one, with its relatively rigid bicyclic system and the presence of a chloroethyl group, suggests that it is a lipophilic molecule.[5] The quinazolinone core itself is nearly planar, which can facilitate crystal packing and reduce interaction with water molecules.[4][6] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen and ring nitrogens) allows for some interaction with water, but the overall character is likely to be hydrophobic.

Experimental Determination of Solubility

A multi-faceted approach to experimentally determine the solubility of 2-(1-chloroethyl)quinazolin-4(3H)-one is recommended, encompassing both kinetic and thermodynamic measurements.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

Objective: To rapidly determine the apparent solubility of the compound in a high-throughput manner, often used for initial screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(1-chloroethyl)quinazolin-4(3H)-one in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is below 1% to minimize co-solvent effects.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility, which represents the true solubility of the compound at a given condition.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(1-chloroethyl)quinazolin-4(3H)-one to vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility of 2-(1-chloroethyl)quinazolin-4(3H)-one

Parameter Condition Result (Hypothetical)
Kinetic SolubilityPBS, pH 7.415 µM
Thermodynamic SolubilitypH 2.0 Buffer5 µg/mL
Thermodynamic SolubilitypH 7.4 Buffer2 µg/mL
Thermodynamic SolubilitypH 9.0 Buffer1.5 µg/mL

Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_pbs Add PBS (pH 7.4) k_dilute->k_add_pbs k_incubate Incubate 2h @ RT k_add_pbs->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid Compound t_add_buffer Add Aqueous Buffers (various pH) t_start->t_add_buffer t_equilibrate Equilibrate 24-48h t_add_buffer->t_equilibrate t_centrifuge Centrifuge t_equilibrate->t_centrifuge t_quantify Quantify Supernatant (HPLC) t_centrifuge->t_quantify t_result Thermodynamic Solubility Values t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: Chemical Stability Profile

Assessing the chemical stability of 2-(1-chloroethyl)quinazolin-4(3H)-one is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an indispensable tool in this process, providing insights into the intrinsic stability of the molecule.[7][8][9]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[8] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical methods are capable of detecting and resolving any degradants.[10][11]

Protocol 3: Forced Degradation Studies

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of 2-(1-chloroethyl)quinazolin-4(3H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours. Studies on other quinazolinones have shown instability in alkaline conditions.[12]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 80 °C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution and photodiode array detector).

Data Presentation: Forced Degradation of 2-(1-chloroethyl)quinazolin-4(3H)-one

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradants (Hypothetical)
0.1 M HCl24 h60 °C8%Degradant A
0.1 M NaOH4 hRT15%Degradant B, Degradant C
3% H₂O₂24 hRT5%Degradant D
Thermal (Solid)48 h80 °C<1%-
PhotolyticICH Q1BRT3%Degradant E

Visualization: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 2-(1-chloroethyl)quinazolin-4(3H)-one acid_deg Degradant A parent->acid_deg Acidic base_deg_b Degradant B parent->base_deg_b Basic base_deg_c Degradant C parent->base_deg_c Basic ox_deg Degradant D parent->ox_deg H₂O₂ photo_deg Degradant E parent->photo_deg Light

Caption: Potential degradation pathways under stress conditions.

Part 3: Strategies for Enhancing Solubility and Stability

For compounds like 2-(1-chloroethyl)quinazolin-4(3H)-one that may exhibit poor solubility and potential stability issues, several formulation strategies can be employed.

Solubility Enhancement
  • Co-solvents and Surfactants: The use of co-solvents such as polyethylene glycol (PEG) and surfactants like Tween-80 can significantly improve the solubility of poorly soluble drugs.[13][14]

  • Solid Dispersions: Creating a solid dispersion of the API in a polymer matrix can enhance its dissolution rate by presenting the drug in an amorphous state.[15]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to favor the more soluble ionized form can be an effective strategy.[16]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, thereby increasing its apparent solubility.[15]

Stability Improvement
  • pH Control: Based on the forced degradation data, formulating the compound in a buffer system where it exhibits maximum stability (likely acidic to neutral pH for a quinazolinone) is crucial.

  • Antioxidants: If oxidative degradation is a concern, the inclusion of antioxidants in the formulation can mitigate this pathway.

  • Light Protection: For photosensitive compounds, packaging in light-resistant containers is a straightforward and effective measure.

  • Solid-State Optimization: If the solid form is unstable, exploring different salt forms or polymorphs may lead to a more stable crystalline structure.

Conclusion

A comprehensive understanding of the solubility and stability of 2-(1-chloroethyl)quinazolin-4(3H)-one is a non-negotiable prerequisite for its advancement as a drug candidate. The methodologies and insights provided in this guide offer a robust framework for the systematic characterization of this molecule. By integrating theoretical knowledge with rigorous experimental protocols, researchers can proactively address potential development challenges, ultimately accelerating the journey from a promising compound to a viable therapeutic.

References

  • Gendugov, E. A., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(3), 200-209. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. Available from: [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(11), 1362. Available from: [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. Available from: [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. ResearchGate. Available from: [Link]

  • Abdel-Gawad, H., et al. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available from: [Link]

  • Blaszczak-Swiatkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available from: [Link]

  • Lachman, L., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Kumar, S., & Singh, A. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125-3134. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available from: [Link]

  • ResearchGate. (2017). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Available from: [Link]

  • Pharmaguideline. (2022). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2378. Available from: [Link]

  • Gendugov, E. A., et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 8(3), 200-209. Available from: [Link]

  • JoVE. (2023). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available from: [Link]

  • ResearchGate. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]

  • ResearchGate. (2018). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available from: [Link]

  • SGS. (2015). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one from Anthranilic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one, a valuable heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one, a valuable heterocyclic compound for pharmaceutical research and drug development. The synthesis commences from readily available anthranilic acid and proceeds through a key intermediate, 2-(1-hydroxyethyl)quinazolin-4(3H)-one. This document outlines the scientific rationale behind the chosen synthetic strategy, detailed step-by-step procedures, and methods for characterization.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolin-4(3H)-ones are a prominent class of fused heterocyclic compounds that hold a privileged position in medicinal chemistry. Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal scaffolds for designing molecules that can interact with a wide range of biological targets. This has led to the development of numerous quinazolinone-based drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive activities[1]. The substituent at the 2-position of the quinazolinone ring plays a crucial role in defining the pharmacological activity. The introduction of a 1-chloroethyl group at this position offers a reactive handle for further chemical modifications, enabling the exploration of a broader chemical space and the potential for developing novel drug candidates.

This application note details a robust and reproducible two-step synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one from anthranilic acid. The synthetic strategy is designed for efficiency and scalability in a laboratory setting.

Overall Synthetic Workflow

The synthesis is a two-step process starting from anthranilic acid. The first step involves the formation of anthranilamide, which then undergoes a cyclocondensation reaction with lactic acid to yield the intermediate alcohol, 2-(1-hydroxyethyl)quinazolin-4(3H)-one. The second step is the chlorination of this intermediate using thionyl chloride to produce the final product.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Anthranilamide Anthranilamide Anthranilic_Acid->Anthranilamide 1. SOCl2 2. NH4OH Intermediate 2-(1-hydroxyethyl)quinazolin-4(3H)-one Anthranilamide->Intermediate Lactic Acid, PPA, 140°C Final_Product 2-(1-chloroethyl)quinazolin-4(3H)-one Intermediate->Final_Product SOCl₂, Reflux

Caption: Overall synthetic workflow for the preparation of 2-(1-chloroethyl)quinazolin-4(3H)-one.

PART 1: Synthesis of 2-(1-hydroxyethyl)quinazolin-4(3H)-one

The initial step of the synthesis involves the conversion of anthranilic acid to anthranilamide. This is a standard transformation that can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by amination with ammonia. The resulting anthranilamide serves as the direct precursor for the construction of the quinazolinone ring.

The formation of the 2-(1-hydroxyethyl)quinazolin-4(3H)-one is achieved through the cyclocondensation of anthranilamide with lactic acid. This reaction is effectively promoted by a dehydrating agent such as polyphosphoric acid (PPA) under thermal conditions. The use of PPA facilitates both the amidation of the lactic acid's carboxylic group and the subsequent intramolecular cyclization to form the stable quinazolinone ring system.

Mechanistic Rationale

The reaction between anthranilamide and lactic acid in the presence of a strong dehydrating acid like polyphosphoric acid proceeds through a well-established pathway for quinazolinone formation.

Mechanism_Step1 cluster_0 Reaction Mechanism: Formation of the Quinazolinone Ring Anthranilamide Anthranilamide Amide_Intermediate N-(2-carbamoylphenyl)-2-hydroxypropanamide Anthranilamide->Amide_Intermediate Nucleophilic attack on activated carboxyl group Lactic_Acid Lactic Acid Activated_Lactic_Acid Activated Lactic Acid (Acyl Phosphate Intermediate) Lactic_Acid->Activated_Lactic_Acid Activation by PPA Activated_Lactic_Acid->Amide_Intermediate Cyclized_Intermediate Tetrahedral Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular nucleophilic attack Final_Intermediate 2-(1-hydroxyethyl)quinazolin-4(3H)-one Cyclized_Intermediate->Final_Intermediate Dehydration

Caption: Proposed mechanism for the formation of 2-(1-hydroxyethyl)quinazolin-4(3H)-one.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Anthranilic AcidReagent Grade, 99%Sigma-Aldrich
Thionyl ChlorideReagentPlus®, ≥99%Sigma-Aldrich
Ammonium Hydroxide28-30% solutionFisher Scientific
Lactic Acid85% aqueous solutionSigma-Aldrich
Polyphosphoric Acid115%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Sodium BicarbonateSaturated solution---
Sodium SulfateAnhydrousFisher Scientific

Step 1a: Synthesis of Anthranilamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid (10.0 g, 72.9 mmol) in dichloromethane (100 mL).

  • Slowly add thionyl chloride (8.0 mL, 109.4 mmol) dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • To the resulting crude acid chloride, cautiously add a concentrated solution of ammonium hydroxide (100 mL) at 0 °C with vigorous stirring.

  • Stir the mixture for 1 hour at room temperature.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford anthranilamide as a white solid.

Step 1b: Synthesis of 2-(1-hydroxyethyl)quinazolin-4(3H)-one

  • In a round-bottom flask, combine anthranilamide (5.0 g, 36.7 mmol), lactic acid (4.2 mL, 55.1 mmol), and polyphosphoric acid (50 g).

  • Heat the mixture to 140 °C with stirring for 4 hours.

  • Cool the reaction mixture to about 80 °C and pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-(1-hydroxyethyl)quinazolin-4(3H)-one as a white to off-white solid.

Characterization of 2-(1-hydroxyethyl)quinazolin-4(3H)-one
  • Appearance: White to off-white solid.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to the [M+H]⁺ ion is expected. The mass spectral data for 2-[(1S)-1-Hydroxyethyl]-4(1H)-quinazolinone is available in public databases and can be used for comparison[2].

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons of the quinazolinone ring, and a broad singlet for the NH proton. The hydroxyl proton may also be visible as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include those for the methyl carbon, the methine carbon bearing the hydroxyl group, the aromatic carbons, and the carbonyl carbon of the quinazolinone ring.

PART 2: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

The second and final step of the synthesis is the conversion of the hydroxyl group of the intermediate to a chloro group. This is a classic nucleophilic substitution reaction where thionyl chloride serves as both the chlorinating agent and a solvent. The reaction proceeds readily due to the conversion of the poor leaving group (hydroxyl) into a good leaving group.

Mechanistic Rationale

The reaction of an alcohol with thionyl chloride is a well-established method for the synthesis of alkyl chlorides. The reaction can proceed through two primary mechanisms: Sₙ2 (in the presence of a base like pyridine) or Sₙi (internal nucleophilic substitution) in the absence of a base. In this protocol, without the addition of a base, the reaction is expected to proceed via the Sₙi mechanism. The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then undergoes an internal attack by the chloride ion, leading to the formation of the alkyl chloride with retention of configuration, along with the evolution of sulfur dioxide and hydrogen chloride gases.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(1-hydroxyethyl)quinazolin-4(3H)-oneAs synthesized in Part 1---
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate Solution------
Anhydrous Sodium Sulfate---Fisher Scientific

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-(1-hydroxyethyl)quinazolin-4(3H)-one (2.0 g, 10.5 mmol) in anhydrous dichloromethane (50 mL).

  • Add thionyl chloride (2.3 mL, 31.5 mmol) dropwise to the suspension at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 2-(1-chloroethyl)quinazolin-4(3H)-one as a solid.

Characterization of 2-(1-chloroethyl)quinazolin-4(3H)-one
  • Appearance: Expected to be a white or pale yellow solid.

  • Molecular Formula: C₁₀H₉ClN₂O[3].

  • Molecular Weight: 208.64 g/mol [3].

  • ¹H NMR (400 MHz, CDCl₃): Expected signals will show a downfield shift of the methine proton compared to the starting alcohol, appearing as a quartet. The methyl group will appear as a doublet. The aromatic protons and the NH proton will also be present.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon atom attached to the chlorine will show a significant downfield shift compared to the corresponding carbon in the alcohol intermediate. Other expected signals include the methyl carbon, aromatic carbons, and the carbonyl carbon.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a characteristic isotopic pattern for a chlorine-containing compound, with the [M+H]⁺ and [M+H+2]⁺ peaks in an approximate 3:1 ratio.

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Thionyl chloride is highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents should be used for the chlorination step. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Handling of Thionyl Chloride: Thionyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching: The quenching of the chlorination reaction with sodium bicarbonate solution is exothermic and releases gases (SO₂ and CO₂). This should be done slowly and with caution in an ice bath.

  • Purification: The final product may require careful purification by column chromatography to remove any unreacted starting material or byproducts. The choice of eluent system should be optimized using TLC.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one from anthranilic acid. By following these procedures, researchers can reliably produce this valuable building block for further exploration in drug discovery and medicinal chemistry. The provided mechanistic insights and characterization guidelines will aid in the successful execution and validation of the synthesis.

References

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013).
  • Molnar, M., & Cacic, M. (2010).
  • mzCloud. (2018). 2-[(1S)-1-Hydroxyethyl]-4(1H)-quinazolinone. Retrieved from [Link]

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958.
  • Pandey, V. K., & Tusi, Z. (2011). Synthesis of some new quinazolinone derivatives and their biological activity. Acta Pharmaceutica, 61(1), 77-87.
  • Al-Omary, F. A., El-Brollosy, N. R., & El-Emam, A. A. (2013). Synthesis, characterization and antimicrobial evaluation of some new 2-substituted-4(3H)-quinazolinone derivatives. Chemistry Central Journal, 7(1), 136.

Sources

Application

Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one Derivatives: An Application and Protocol Guide

Introduction: The Significance of Quinazolinone Scaffolds in Modern Drug Discovery The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad and potent biological activities.[1][2] Derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinazolinone Scaffolds in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad and potent biological activities.[1][2] Derivatives of this core structure are integral to numerous clinically approved drugs and investigational agents, demonstrating efficacy as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[2][3] The functionalization at the 2-position of the quinazolinone ring system is a key determinant of pharmacological activity, allowing for the modulation of target specificity and pharmacokinetic properties. The introduction of a 2-(1-chloroethyl) substituent provides a reactive electrophilic site, enabling further derivatization through nucleophilic substitution, thus serving as a versatile intermediate for the generation of diverse chemical libraries in drug discovery programs.

This comprehensive guide provides a detailed protocol for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives, grounded in established synthetic transformations of anthranilic acid.[4] The causality behind experimental choices and the underlying chemical principles are elucidated to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Synthetic Strategy: A Two-Step Approach from Anthranilic Acid

The synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives is most effectively achieved through a two-step sequence commencing with readily available anthranilic acid. This strategy involves an initial N-acylation with 2-chloropropionyl chloride, followed by a cyclization step to construct the quinazolinone ring system.

Diagram of the General Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization Anthranilic_Acid Anthranilic Acid Acylated_Intermediate N-(2-chloropropanoyl)anthranilic acid Anthranilic_Acid->Acylated_Intermediate Pyridine, THF, 0 °C to rt Chloropropionyl_Chloride 2-Chloropropionyl Chloride Chloropropionyl_Chloride->Acylated_Intermediate Acylated_Intermediate_ref N-(2-chloropropanoyl)anthranilic acid Final_Product 2-(1-chloroethyl)quinazolin-4(3H)-one Acylated_Intermediate_ref->Final_Product Reflux Ammonia_Source Ammonia source (e.g., NH4OAc) Ammonia_Source->Final_Product

Caption: General workflow for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one.

Part 1: Synthesis of N-(2-chloropropanoyl)anthranilic acid (Intermediate)

Rationale: This initial step involves the acylation of the amino group of anthranilic acid with 2-chloropropionyl chloride. The use of a base like pyridine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is initiated at a low temperature to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[5]

Materials:

  • Anthranilic acid

  • 2-Chloropropionyl chloride

  • Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve anthranilic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.1 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-chloropropanoyl)anthranilic acid. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one (Final Product)

Rationale: The second step is a cyclization reaction to form the quinazolinone ring. Heating the acylated intermediate with a source of ammonia, such as ammonium acetate, facilitates the intramolecular condensation between the carboxylic acid and the newly formed amide, with the elimination of water. This is a common and effective method for constructing the quinazolinone core.[6]

Materials:

  • N-(2-chloropropanoyl)anthranilic acid (from Part 1)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • Combine the crude N-(2-chloropropanoyl)anthranilic acid (1.0 eq) and ammonium acetate (excess, e.g., 5-10 eq) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude 2-(1-chloroethyl)quinazolin-4(3H)-one by recrystallization from a suitable solvent such as ethanol to obtain the final product.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Anthranilic acid, 2-Chloropropionyl chloridePyridineTHF0 to rt2-4>85
2N-(2-chloropropanoyl)anthranilic acidAmmonium acetateNeat or Acetic Acid120-1404-660-80

Mechanism of Quinazolinone Formation

The formation of the quinazolinone ring proceeds through an initial N-acylation of anthranilic acid, followed by an intramolecular cyclization and dehydration.

Diagram of the Reaction Mechanism

ReactionMechanism cluster_acylation N-Acylation cluster_cyclization Cyclization Anthranilic Acid Anthranilic Acid Acylated Anthranilic Acid Acylated Anthranilic Acid Anthranilic Acid->Acylated Anthranilic Acid + 2-Chloropropionyl Chloride - HCl Tetrahedral Intermediate Tetrahedral Intermediate Acylated Anthranilic Acid->Tetrahedral Intermediate + NH3 (from NH4OAc) Quinazolinone Product Quinazolinone Product Tetrahedral Intermediate->Quinazolinone Product - H2O

Caption: Simplified mechanism of 2-(1-chloroethyl)quinazolin-4(3H)-one formation.

Troubleshooting and Self-Validation

Issue Potential Cause Validation & Solution
Low yield in N-acylation stepIncomplete reaction or hydrolysis of acyl chloride.Ensure anhydrous conditions. Monitor reaction by TLC. If starting material remains, extend reaction time or add slightly more acyl chloride.
Formation of multiple products in cyclizationSide reactions due to high temperature.Optimize reflux temperature and time. Consider using a milder cyclizing agent if necessary. Purify by column chromatography if recrystallization is insufficient.
Product difficult to precipitateProduct is soluble in water.Extract the product with an organic solvent (e.g., ethyl acetate) from the aqueous reaction mixture.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives, key intermediates in the development of novel therapeutics. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably synthesize these valuable compounds for further exploration in drug discovery and development programs.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. [Link]

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  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central. [Link]

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Method

Application Notes &amp; Protocols: 2-(1-Chloroethyl)quinazolin-4(3H)-one as a Versatile Synthon for Fused Heterocyclic Systems

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(1-chloroethyl)quinazolin-4(3H)-one. This key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(1-chloroethyl)quinazolin-4(3H)-one. This key intermediate serves as a highly versatile and reactive building block for the synthesis of a diverse array of fused quinazolinone-based heterocyclic compounds. We will delve into the core reactivity of this synthon and provide detailed, field-proven protocols for the construction of biologically relevant scaffolds, including tetrazolo[1,5-c]quinazolines and triazolo[4,3-c]quinazolines. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this guide, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Quinazolinone Core and the Strategic Importance of the 2-(1-Chloroethyl) Moiety

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and capacity for diverse substitution patterns allow for fine-tuning of interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

While many synthetic routes focus on building the quinazolinone ring itself, the strategic functionalization of a pre-formed core offers a powerful avenue for rapid library generation. This is where 2-(1-chloroethyl)quinazolin-4(3H)-one emerges as a synthon of significant value. The chloroethyl group at the C2 position acts as a potent electrophilic handle. The chlorine atom, being a good leaving group, activates the adjacent carbon for nucleophilic attack. This predictable reactivity allows for a modular approach to synthesis, where various nucleophiles can be introduced, often triggering a subsequent intramolecular cyclization to yield complex, fused polycyclic systems. This guide will focus on harnessing this reactivity for the efficient construction of novel heterocyclic entities.

The Key Synthon: Synthesis and Reactivity Profile

The preparation of 2-(1-chloroethyl)quinazolin-4(3H)-one is typically achieved from its precursor, 2-(1-hydroxyethyl)quinazolin-4(3H)-one, via chlorination. A common and effective method involves the use of thionyl chloride (SOCl₂), often in an inert solvent.

The reactivity of the title compound is dominated by the electrophilic nature of the α-carbon of the ethyl side chain. This carbon is susceptible to nucleophilic substitution (S_N2) reactions. The choice of nucleophile dictates the subsequent transformation. When a nucleophile with a second reactive site is used, an intramolecular cyclization can occur, leading to the formation of a new fused ring. This two-step, one-pot sequence—nucleophilic substitution followed by cyclization—is the cornerstone of its utility.

G cluster_start Starting Material start 2-(1-Chloroethyl)quinazolin-4(3H)-one sn2 sn2 start->sn2 + Nucleophile (Nu⁻) intermediate intermediate sn2->intermediate Forms C-Nu bond, releases Cl⁻ cyclization cyclization intermediate->cyclization Spontaneous or Heat-induced triazolo triazolo cyclization->triazolo tetrazolo tetrazolo cyclization->tetrazolo other other cyclization->other

Application I: Synthesis of Tetrazolo[1,5-c]quinazolines

The tetrazole ring is a crucial pharmacophore, often acting as a bioisostere for a carboxylic acid group, which enhances metabolic stability and cell permeability. The fusion of a tetrazole ring to the quinazolinone core creates the tetrazolo[1,5-c]quinazoline system, a scaffold investigated for various biological activities.[4][5] The synthesis leverages the reaction of 2-(1-chloroethyl)quinazolin-4(3H)-one with an azide source, typically sodium azide (NaN₃).

Mechanism Insight: The reaction proceeds via an initial S_N2 displacement of the chloride by the azide anion (N₃⁻) to form a 2-(1-azidoethyl)quinazolin-4(3H)-one intermediate. This azido intermediate exists in equilibrium with its cyclic tautomer, the tetrazole ring. This is a well-established example of valence tautomerism known as the azide-tetrazole equilibrium.[6] In this case, the intramolecular cyclization is highly favored, leading to the spontaneous formation of the fused tetrazolo[1,5-c]quinazoline product.

G r1 2-(1-Chloroethyl)quinazolin-4(3H)-one int1 [ 2-(1-Azidoethyl)quinazolin-4(3H)-one ] (Intermediate) r1->int1 S_N2 Substitution (DMF, 45-60 °C) r2 + NaN₃ p1 5-Methyltetrazolo[1,5-c]quinazoline int1->p1 Intramolecular Cyclization (Azide-Tetrazole Tautomerism)

Protocol 3.1: Synthesis of 5-Methyltetrazolo[1,5-c]quinazoline

This protocol describes a reliable method for the synthesis of the target compound.

Materials:

  • 2-(1-chloroethyl)quinazolin-4(3H)-one (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(1-chloroethyl)quinazolin-4(3H)-one in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add sodium azide to the solution. Causality Note: Using a slight excess (1.5 eq) of sodium azide ensures the complete consumption of the starting material and drives the reaction forward. DMF is an ideal polar aprotic solvent that effectively solvates the ionic azide salt while not interfering with the nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF). This will precipitate the crude product. Causality Note: Pouring the reaction mixture into water is a critical step. The organic product is insoluble in water, while the DMF and excess sodium azide are highly soluble, providing an effective initial purification.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-methyltetrazolo[1,5-c]quinazoline.

Application II: Synthesis of[1][8][9]Triazolo[4,3-c]quinazolines

The[1][7][8]triazolo[4,3-c]quinazoline scaffold is another heterocyclic system of significant interest, with derivatives showing potential as kinase inhibitors and anticancer agents.[9] The synthesis from 2-(1-chloroethyl)quinazolin-4(3H)-one is achieved by reaction with hydrazine or substituted hydrazines.

Mechanism Insight: The reaction begins with a nucleophilic attack by the terminal nitrogen of hydrazine on the electrophilic carbon of the chloroethyl group, displacing the chloride ion. This forms a 2-(1-hydrazinoethyl)quinazolin-4(3H)-one intermediate. Subsequent heating promotes an intramolecular cyclocondensation reaction. The nitrogen at the 3-position of the quinazolinone ring attacks the imine carbon formed in situ, eliminating a molecule of water and forming the stable, fused triazole ring.

Protocol 4.1: Synthesis of 3-Methyl-[1][8][9]triazolo[4,3-c]quinazolin-5(6H)-one

This protocol details the synthesis using hydrazine hydrate.

Materials:

  • 2-(1-chloroethyl)quinazolin-4(3H)-one (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)

  • Ethanol or n-Butanol

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of 2-(1-chloroethyl)quinazolin-4(3H)-one in ethanol (20 mL per gram) in a round-bottom flask, add hydrazine hydrate. Causality Note: An excess of hydrazine hydrate is used to ensure complete substitution and to act as a base to neutralize the HCl generated in situ. Ethanol is a good solvent for both reactants and allows for heating to the required reflux temperature.

  • Reaction Conditions: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Filter the precipitated solid and wash it with a small amount of cold ethanol, followed by deionized water to remove excess hydrazine hydrate and other soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to yield the final product. Further purification can be achieved by recrystallization if necessary.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the synthesis of the heterocyclic systems discussed.

Starting MaterialReagent (eq.)SolventTemp (°C)Time (h)Product ScaffoldTypical Yield (%)
2-(1-Chloroethyl)quinazolin-4(3H)-oneNaN₃ (1.5)DMF60-704-6Tetrazolo[1,5-c]quinazoline75-85
2-(1-Chloroethyl)quinazolin-4(3H)-oneN₂H₄·H₂O (2.0)EthanolReflux8-12[1][7][8]Triazolo[4,3-c]quinazoline70-80

Conclusion

2-(1-Chloroethyl)quinazolin-4(3H)-one is a powerful and efficient electrophilic building block for the construction of complex fused heterocyclic systems. The protocols detailed herein for the synthesis of tetrazolo- and triazolo-fused quinazolines are robust, reproducible, and scalable. By understanding the fundamental reactivity of this synthon—a sequence of nucleophilic substitution followed by intramolecular cyclization—researchers can readily adapt these methods to incorporate a wide variety of nucleophiles, thereby accessing novel chemical matter for drug discovery and development programs.

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Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2] The derivatization of the quinazolinone ring system, particularly at the 2-position, has been a fertile ground for the development of novel therapeutic agents.[3][4] The title compound, 2-(1-chloroethyl)quinazolin-4(3H)-one, represents a valuable intermediate for further functionalization, enabling the introduction of various nucleophiles to explore new chemical space in drug discovery programs.

Traditionally, the synthesis of quinazolinones often involves multi-step procedures with long reaction times and harsh conditions.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green and efficient alternative. Microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles.[5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one, detailing the reaction mechanism, a robust experimental protocol, and expected characterization data.

Reaction Mechanism: A Stepwise Look at Quinazolinone Formation

The synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one from anthranilamide and 2-chloropropionyl chloride proceeds through a two-step sequence: initial acylation followed by an intramolecular cyclization and dehydration.

  • N-Acylation: The reaction commences with the nucleophilic attack of the amino group of anthranilamide on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This step is facilitated by a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate, N-(2-carbamoylphenyl)-2-chloropropanamide, undergoes a microwave-promoted intramolecular cyclization. The amide nitrogen attacks the carbonyl carbon of the newly introduced acyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic quinazolinone ring. Microwave irradiation significantly accelerates this cyclization/dehydration cascade.[5]

Caption: Proposed reaction mechanism for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol is designed for a dedicated microwave reactor. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:
Reagent/MaterialGradeSupplier
Anthranilamide99%Sigma-Aldrich
2-Chloropropionyl chloride98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl acetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Sodium sulfate (anhydrous)ACS GradeFisher Scientific
Microwave Synthesis Workflow:

Experimental_Workflow start Start reagents Combine Anthranilamide, Pyridine, and DCM in a microwave vial. start->reagents addition Add 2-Chloropropionyl Chloride dropwise at 0 °C. reagents->addition seal Seal the vial and place in the microwave reactor. addition->seal irradiate Irradiate at 120 °C for 15 minutes. seal->irradiate cool Cool the reaction mixture to room temperature. irradiate->cool workup Perform aqueous workup (DCM/water extraction). cool->workup dry Dry the organic layer over anhydrous Na2SO4. workup->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by recrystallization (Ethyl acetate/Hexane). concentrate->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize end End characterize->end

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Procedure:
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve anthranilamide (1.0 g, 7.34 mmol) and pyridine (0.7 mL, 8.81 mmol) in 5 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the vial in an ice bath to 0 °C. Slowly add 2-chloropropionyl chloride (0.84 mL, 8.81 mmol) dropwise to the stirred solution. After the addition is complete, allow the mixture to stir at 0 °C for an additional 10 minutes.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes, with a maximum power of 300 W.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of DCM and wash with 20 mL of water, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford 2-(1-chloroethyl)quinazolin-4(3H)-one as a crystalline solid.[7][8]

Characterization of 2-(1-chloroethyl)quinazolin-4(3H)-one

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.2-8.4 (dd, 1H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 4.8-5.0 (q, 1H, -CHCl-), 1.8-2.0 (d, 3H, -CH₃), ~12.0 (br s, 1H, -NH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~165 (C=O), ~155 (N-C=N), ~148 (Ar-C), ~135 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~121 (Ar-C), ~55 (-CHCl-), ~22 (-CH₃)
IR (KBr, cm⁻¹)3200-3000 (N-H stretch), 1680-1660 (C=O stretch, amide), 1620-1600 (C=N stretch), 1580-1550 (C=C stretch, aromatic), ~750 (C-Cl stretch)
Mass Spec. (EI)m/z (%): [M]⁺ expected at ~208/210 (Cl isotope pattern), fragments corresponding to loss of Cl, C₂H₄Cl, and retro-Diels-Alder fragmentation of the quinazolinone ring.[15][16][17]

Safety Precautions and Troubleshooting

  • Safety: 2-Chloropropionyl chloride is corrosive and lachrymatory. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Microwave reactions should be performed in vessels specifically designed for this purpose to avoid pressure buildup.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are anhydrous, as moisture can hydrolyze the acyl chloride. Incomplete reaction can be addressed by increasing the microwave irradiation time or temperature slightly.

    • Impure Product: Inefficient purification can be the cause. Ensure proper recrystallization technique, potentially using a different solvent system. Column chromatography (silica gel, ethyl acetate/hexane gradient) can be employed for further purification if needed.

Conclusion

This application note details an efficient and rapid microwave-assisted protocol for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. By leveraging the benefits of microwave technology, this important synthetic intermediate can be obtained in high yield and purity with significantly reduced reaction times compared to conventional heating methods. The provided mechanistic insights and detailed experimental workflow offer a robust foundation for researchers in medicinal chemistry and drug development to access this versatile scaffold for further synthetic explorations.

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  • Kumar, A., & Sharma, S. (2011). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 3(3), 1521-1525. [Link]

  • Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. [Link]

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  • Guella, G., et al. (2003). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 38(5), 556-566. [Link]

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Method

Application Notes and Protocols for Evaluating the Cellular Activity of 2-(1-chloroethyl)quinazolin-4(3H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazolinone Derivative The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazolinone Derivative

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] 2-(1-chloroethyl)quinazolin-4(3H)-one is a novel compound belonging to this versatile class. Preliminary investigations into structurally related compounds suggest potential mechanisms of action that include the induction of apoptosis, modulation of the cell cycle, and interference with key cellular signaling pathways.[4][5]

This comprehensive guide provides a suite of detailed cell-based assays designed to rigorously evaluate the biological activity of 2-(1-chloroethyl)quinazolin-4(3H)-one. These protocols are intended for researchers, scientists, and drug development professionals, offering a robust framework for characterizing the compound's mechanism of action. The assays described herein move from a broad assessment of cytotoxicity to more nuanced investigations of specific cellular processes, enabling a thorough and multi-faceted analysis of the compound's potential as a therapeutic agent.

Logical Workflow for Compound Evaluation

A systematic approach is crucial for efficiently characterizing a novel compound. The following workflow outlines a logical progression of experiments, starting with general effects and moving towards more specific mechanistic studies.

G A Compound Preparation & QC B Tier 1: Primary Screening (Cytotoxicity & Viability) A->B Dose-response treatment C Tier 2: Apoptosis Induction B->C Is cell death apoptotic? D Tier 3: Cell Cycle Perturbation B->D Is proliferation inhibited? E Tier 4: Mechanistic Assays (Target-Specific) C->E How is apoptosis triggered? D->E Which phase is affected? F Data Analysis & Interpretation E->F Synthesize all findings

Caption: Experimental workflow for compound characterization.

Tier 1: Foundational Assays - Assessing General Cytotoxicity and Viability

The initial step in evaluating any new compound is to determine its effect on cell viability and cytotoxicity. This provides a foundational understanding of the compound's potency and therapeutic window. We will utilize two common and complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Scientific Rationale: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells. This assay provides a robust measure of the compound's effect on cell proliferation and overall viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-(1-chloroethyl)quinazolin-4(3H)-one for 24, 48, or 72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Scientific Rationale: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cytotoxicity.[10] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a two-step reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viabilityCytotoxicity
Detection Colorimetric (Formazan)Colorimetric (Formazan)
Wavelength 570 nm490 nm
Controls Vehicle, Positive ControlVehicle, Spontaneous Release, Maximum Release

Tier 2: Delving Deeper - Apoptosis Detection

If the primary screening indicates that 2-(1-chloroethyl)quinazolin-4(3H)-one induces cell death, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.

Annexin V/PI Staining for Apoptosis by Flow Cytometry

Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to detect early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11] By using both stains, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

G cluster_0 Cell Populations A Live Cells Annexin V- / PI- B Early Apoptotic Annexin V+ / PI- C Late Apoptotic/Necrotic Annexin V+ / PI+ D Necrotic Annexin V- / PI+ G cluster_0 Inactive State cluster_1 Active State A NF-κB in Cytoplasm B NF-κB in Nucleus A->B Translocation Stimulus Stimulus (e.g., TNF-α) Stimulus->A Activation Compound 2-(1-chloroethyl)quinazolin-4(3H)-one Compound->A Inhibition

Caption: NF-κB nuclear translocation pathway.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate.

  • Compound Pre-treatment: Pre-treat the cells with 2-(1-chloroethyl)quinazolin-4(3H)-one for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence Staining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the fluorescence intensity of NF-κB in the nucleus versus the cytoplasm.

EGFR Tyrosine Kinase Activity Assay

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways involved in cell proliferation, differentiation, and survival. [13]Overexpression or hyperactivity of EGFR is common in many cancers. [14]Quinazolinone is a core structure in several approved EGFR inhibitors (e.g., Gefitinib). Therefore, assessing the inhibitory effect of 2-(1-chloroethyl)quinazolin-4(3H)-one on EGFR kinase activity is a pertinent step. This can be achieved using a cell-free in vitro kinase assay or a cell-based phosphorylation assay.

Protocol (Cell-Based Western Blot):

  • Cell Culture and Starvation: Culture a cell line with high EGFR expression (e.g., A431). Before treatment, starve the cells in a serum-free medium for several hours to reduce basal EGFR activation.

  • Compound Treatment: Treat the starved cells with 2-(1-chloroethyl)quinazolin-4(3H)-one for 1-2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, which reflects the level of EGFR kinase inhibition by the compound.

Conclusion

The protocols detailed in this application note provide a robust and logical framework for the comprehensive evaluation of 2-(1-chloroethyl)quinazolin-4(3H)-one. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently elucidate the compound's biological activities and mechanism of action. The integration of multiple, complementary assays is critical for building a strong, self-validating dataset that will be instrumental in guiding further preclinical development of this promising quinazolinone derivative.

References

  • Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473. [Link]

  • Jampilek, J., & Kralova, K. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 167, 49-66. [Link]

  • Ding, G. J., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 127-142. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2049, 133-138. [Link]

  • Worthington, K., & Kerman, K. (2011). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 8, 4. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. Bioorganic Chemistry, 154, 107389. [Link]

  • Ryabova, S. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438-446. [Link]

  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 34, 1B.6.1-1B.6.11. [Link]

  • de la Fuente-Jiménez, J. L., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12860. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Retrieved from [Link]

  • Chen, L., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 6(32), 33349–33359. [Link]

  • Basu, A., & Patriot, A. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Bioconjugate Chemistry, 24(9), 1545–1553. [Link]

  • Arabian Journal of Chemistry. (2023). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization. Retrieved from [Link]

  • University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwj7x-7n-uGEAxVVk1YBHfG-C-kQFnoECA8QAQ&url=https%3A%2F%2Fflowcytometry.arizona.edu%2Fsites%2Fdefault%2Ffiles%2F apoptosis_lecture_2017.pdf&usg=AOvVaw0_x8n-sD6t_1_v_L0Qy2x-&opi=89978449]( apoptosis_lecture_2017.pdf&usg=AOvVaw0_x8n-sD6t_1_v_L0Qy2x-&opi=89978449)
  • ResearchGate. (2025). Quinazoline-based as anticancer drugs. Retrieved from [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]

  • ResearchGate. (2025). Determining Cell Cycle Stages by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-(1-chloroethyl)quinazolin-4(3H)-one synthesis

An essential component in the development of novel therapeutics, 2-(1-chloroethyl)quinazolin-4(3H)-one serves as a critical intermediate for a variety of biologically active molecules. The quinazolinone core is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in the development of novel therapeutics, 2-(1-chloroethyl)quinazolin-4(3H)-one serves as a critical intermediate for a variety of biologically active molecules. The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The successful synthesis of this chloro-derivative is pivotal for researchers in drug discovery and development.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve high-quality results.

Synthesis Overview: A Two-Step Approach

The most common and reliable laboratory-scale synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one involves two primary stages:

  • Formation of the Precursor Alcohol: Synthesis of 2-(1-hydroxyethyl)quinazolin-4(3H)-one from readily available starting materials like 2-aminobenzamide and an appropriate C2-electrophile (e.g., ethyl lactate or lactic acid).

  • Chlorination: Conversion of the secondary alcohol group on the precursor to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

This guide focuses on optimizing the critical second step—the chlorination—where most challenges typically arise.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A 2-Aminobenzamide C 2-(1-hydroxyethyl)quinazolin-4(3H)-one (Alcohol Precursor) A->C B Ethyl Lactate B->C E 2-(1-chloroethyl)quinazolin-4(3H)-one (Final Product) C->E D Thionyl Chloride (SOCl₂) D->E

Caption: General workflow for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination of 2-(1-hydroxyethyl)quinazolin-4(3H)-one.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Incomplete Reaction

    • Scientific Rationale: The conversion of a secondary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) requires sufficient temperature and time to proceed to completion. The reaction involves the formation of an intermediate alkyl chlorosulfite, which then collapses to the product.[3] If the energy barrier for this collapse is not overcome, the reaction will stall.

    • Troubleshooting Steps:

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting alcohol. A co-spot of the starting material and the reaction mixture will clearly show if the alcohol is being consumed.

      • Increase Temperature: If the reaction stalls at room temperature, gradually increase the heat. Refluxing in a suitable solvent like 1,4-dioxane or chloroform (approx. 78°C for dioxane) is often effective.

      • Extend Reaction Time: Some reactions are simply slow. Continue monitoring via TLC for several hours before concluding the reaction is complete.

  • Cause 2: Degradation of Starting Material or Product

    • Scientific Rationale: Quinazolinone derivatives can be sensitive to harsh acidic conditions. Thionyl chloride reacts with the alcohol to produce HCl as a byproduct, which can potentially lead to undesired side reactions or degradation if not controlled.

    • Troubleshooting Steps:

      • Control Reagent Addition: Add the thionyl chloride dropwise to the solution of the alcohol at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction and the rate of HCl generation.

      • Avoid Excessive Heat: While heating may be necessary, prolonged exposure to high temperatures can cause decomposition. Find the minimum temperature required for a reasonable reaction rate.

  • Cause 3: Mechanical Losses During Workup

    • Scientific Rationale: The product must be isolated from the reaction mixture, which involves quenching excess reagents and purification. Significant product loss can occur during these steps.

    • Troubleshooting Steps:

      • Careful Quenching: After the reaction, cool the mixture and quench the excess SOCl₂ by slowly pouring the reaction mixture over crushed ice or into a cold, saturated sodium bicarbonate solution. This must be done carefully in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

      • Efficient Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Perform multiple extractions (3x) with smaller volumes of solvent to ensure complete recovery.

      • Optimize Purification: If using column chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4). For recrystallization, choose a solvent system where the product is soluble at high temperatures but poorly soluble when cold.

G Start Low Yield Observed Q1 Is the starting alcohol fully consumed (check TLC)? Start->Q1 Sol1_Yes Potential Issue: - Degradation - Workup Loss Q1->Sol1_Yes Yes Sol1_No Potential Issue: - Insufficient Temp/Time - Inactive Reagent Q1->Sol1_No No Action2 Action: 1. Control reagent addition (0°C). 2. Optimize workup/extraction. Sol1_Yes->Action2 Action1 Action: 1. Increase temperature/time. 2. Use fresh SOCl₂. Sol1_No->Action1

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is impure. What are the likely side products and how can I prevent their formation?

Answer: Impurities often arise from side reactions or incomplete reactions. Identifying the impurity is the first step toward eliminating it.

  • Side Product 1: Unreacted 2-(1-hydroxyethyl)quinazolin-4(3H)-one

    • Reason: Incomplete reaction. See Q1 for solutions. This is easily identified by TLC or ¹H NMR (presence of the -OH proton signal).

  • Side Product 2: 2-Vinylquinazolin-4(3H)-one

    • Scientific Rationale: This is a product of an elimination (E2) reaction, where the hydroxyl group (after being converted to a good leaving group) is eliminated along with a proton from the adjacent methyl group. This is favored by high temperatures and the presence of a non-nucleophilic base.

    • Prevention:

      • Minimize Reaction Temperature: Use the lowest temperature that allows the substitution reaction to proceed at a reasonable rate.

      • Avoid Strong, Bulky Bases: If a base is used to scavenge HCl, pyridine is a common choice that favors the substitution (Sₙ2) pathway over elimination.[3]

  • Side Product 3: Dimeric or Polymeric materials

    • Scientific Rationale: Under harsh acidic conditions or high temperatures, the quinazolinone ring itself can undergo side reactions.

    • Prevention: Maintain moderate reaction conditions. Ensure the starting material is pure, as impurities can sometimes catalyze polymerization.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating products with different polarities. Use a gradient elution (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to separate the non-polar vinyl byproduct from the more polar chloro product and the very polar starting alcohol.

    • Recrystallization: If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final purification step. Test various solvents (e.g., ethanol, ethyl acetate/hexane) to find one that provides clean crystals upon cooling.

Frequently Asked Questions (FAQs)

Q1: Why is thionyl chloride the preferred reagent for this chlorination? Are there alternatives?

Answer: Thionyl chloride (SOCl₂) is widely used for converting alcohols to alkyl chlorides for several key reasons:

  • High Reactivity: It readily activates the hydroxyl group, converting it into an excellent leaving group (a chlorosulfite).

  • Gaseous Byproducts: The reaction byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[4] This helps to drive the reaction to completion according to Le Châtelier's principle and simplifies purification, as these byproducts are easily removed.

  • Mechanism Control: The reaction can proceed through different mechanisms (Sₙi with retention of configuration, or Sₙ2 with inversion in the presence of pyridine), offering some degree of stereochemical control if needed.[3][5]

Alternatives do exist, each with its own advantages and disadvantages:

  • Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, but it's a solid and can be more difficult to handle. Workup is also more complex.[6]

  • Appel Reaction (PPh₃, CCl₄): This reaction occurs under milder, neutral conditions, which is beneficial for sensitive substrates. However, it generates triphenylphosphine oxide as a byproduct, which can be difficult to remove.[7]

Q2: What is the best solvent for this reaction?

Answer: The ideal solvent must be aprotic and inert to the highly reactive thionyl chloride.

  • Recommended: Dichloromethane (DCM), Chloroform, 1,4-Dioxane. These solvents are non-reactive and do a good job of solubilizing the quinazolinone precursor.

  • To Avoid: Protic solvents like water, alcohols, or amines. These will react violently with thionyl chloride, consuming the reagent and creating unwanted byproducts.

Q3: How do I monitor the reaction's progress effectively?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure:

    • Prepare a TLC plate with a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane).

    • Spot the plate with: (a) the pure starting alcohol, (b) a co-spot of the starting material and the reaction mixture, and (c) the reaction mixture.

    • The disappearance of the starting material spot (which is typically more polar and has a lower Rf value) and the appearance of a new, less polar product spot (higher Rf) indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Optimized Experimental Protocol

This protocol provides a robust starting point. You may need to adjust times and temperatures based on your specific setup and monitoring.

Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

  • Materials:

    • 2-(1-hydroxyethyl)quinazolin-4(3H)-one (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

    • Anhydrous 1,4-Dioxane or Dichloromethane (DCM)

    • Crushed Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2-(1-hydroxyethyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous 1,4-dioxane (or DCM).

    • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via syringe over 10-15 minutes. The mixture may turn yellow or orange.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (or 50 °C for DCM) and monitor its progress by TLC. The reaction is typically complete in 2-5 hours.

    • Workup: Once the starting material is consumed, cool the flask to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture into the quenching solution. Vigorous gas evolution will occur.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Washing: Combine the organic layers and wash them sequentially with water and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexane to yield the pure product.

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Forms gaseous byproducts, driving the reaction forward.[4]
Equivalents 1.5 - 2.0 eqEnsures complete conversion of the alcohol.
Solvent Anhydrous 1,4-Dioxane or DCMAprotic and inert to the reagent.
Temperature 0 °C for addition, then refluxControls initial exotherm; provides energy for reaction completion.
Reaction Time 2-5 hours (Monitor by TLC)Ensures reaction goes to completion without unnecessary heating.
Workup Quench with ice/NaHCO₃Neutralizes excess acid and reagent safely.
Purification Column Chromatography / RecrystallizationProvides high purity final product.[8]

References

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  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 899. Retrieved from [Link]

  • Zhang, Q., et al. (2009). 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. Acta Crystallographica Section E, 65(4), o808. Retrieved from [Link]

  • Zhang, Q., et al. (2009). 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Lawrence, H. R., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 12(5), 784-799. Retrieved from [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Ma, H., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. Retrieved from [Link]

  • Maiti, B., et al. (2023). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2023). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization. Arabian Journal of Chemistry, 16(4), 104631. Retrieved from [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 6), o1834. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules, 27(15), 5039. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Smetanin, A. G., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Beilstein Journal of Organic Chemistry, 17, 1744-1753. Retrieved from [Link]

  • Lim, Y. Y., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(15), 5821. Retrieved from [Link]

  • Yerragunta, V., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • Norris, J. (2018). Reaction of alcohols with thionyl chloride. YouTube. Retrieved from [Link]

  • Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4278. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Ziyadullaev, O. E., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E, 79(Pt 9), 834-839. Retrieved from [Link]

  • Sanna, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7863. Retrieved from [Link]

  • Alsantali, R. I., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. Retrieved from [Link]

  • Sanna, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7863. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • van der Vorm, S., et al. (2022). Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Organic Letters, 24(29), 5348-5353. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3791-3808. Retrieved from [Link]

  • El-Husseiny, W. M. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 11(2), 116-135. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Anti-Infective Agents, 18(3), 200-213. Retrieved from [Link]

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  • Ma, H., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. ResearchGate. Retrieved from [Link]

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Sources

Optimization

Technical Support Center: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. As a valued member of the research community, you are likely working w...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. As a valued member of the research community, you are likely working with this compound as a key intermediate in the development of novel therapeutics. The quinazolinone core is a privileged scaffold in medicinal chemistry, but its synthesis is not without challenges.[1][2] This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the common side reactions and impurities encountered during this synthesis. We will explore the causality behind these issues and provide robust troubleshooting strategies to enhance your yield, purity, and overall success.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis, a mechanistic explanation, and a detailed solution.

Q1: My final product is contaminated with a significant impurity with a molecular weight of 228.67 g/mol . TLC analysis shows a more polar spot than the desired product. What is it and how can I prevent it?

A1: Diagnosis and Mechanism

This impurity is almost certainly the uncyclized intermediate, N-(2-chloropropionyl)anthranilamide . Its formation is a clear indication of incomplete cyclization.

The synthesis of the quinazolinone ring proceeds in two main stages:

  • Acylation: The nucleophilic primary amine of anthranilamide attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is a rapid and generally high-yielding step that forms the stable amide intermediate.

  • Cyclization: This is the rate-limiting and most common failure point. The amide nitrogen of the intermediate must attack the carboxamide carbonyl, followed by dehydration (loss of a water molecule) to form the stable heterocyclic ring.[1] This intramolecular reaction requires sufficient energy (heat) and often benefits from acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. If conditions are too mild or reaction times are too short, the reaction stalls at the intermediate stage.

Solution and Prevention Protocol:

  • Thermal Promotion: Ensure the reaction is heated sufficiently. A common method for this type of cyclization is refluxing in a high-boiling point solvent such as toluene or xylene for several hours. Monitor the reaction progress by TLC or LC-MS until the intermediate spot disappears.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid can significantly promote the cyclization step.

    • Protocol: To your reaction mixture containing the crude N-(2-chloropropionyl)anthranilamide intermediate in a solvent like toluene or THF, add 5-10 mol% of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux and monitor by TLC. The cyclization is often complete within 2-4 hours.[3]

    • Upon completion, the acid catalyst can be neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution) during the workup.

  • Dehydrating Agents: In some systems, reagents like phosphorus pentoxide can be used to drive the reaction by consuming the water byproduct, though this can be overly harsh for some substrates.[1]

Q2: My mass spectrometry data shows a prominent peak at M-18 (relative to the product's chlorine isotope pattern), corresponding to a mass of 190.19 g/mol . What is this impurity?

A2: Diagnosis and Mechanism

This impurity is 2-(1-hydroxyethyl)quinazolin-4(3H)-one . It is the product of the hydrolysis of the alkyl chloride on your target molecule's side chain. The chloroethyl group is a moderately reactive electrophile, and the chlorine atom can be displaced by water in an SN1 or SN2 type reaction.

This side reaction is primarily caused by:

  • Adventitious Water: Presence of water in your reaction solvents or reagents.

  • Aqueous Workup: Prolonged exposure to water during the extraction and washing steps, especially if the aqueous phase is neutral or slightly acidic.

Solution and Prevention Protocol:

  • Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents for the reaction.

    • Ensure all glassware is thoroughly dried (oven or flame-dried under vacuum/inert gas).

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Workup Strategy:

    • Minimize the time your organic layer is in contact with aqueous solutions.

    • If possible, use brine (saturated NaCl solution) for the final wash. Brine helps to remove bulk water from the organic layer more effectively than deionized water.

    • Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Q3: I am observing an impurity with a molecular weight of 172.18 g/mol , especially when my reaction is heated for extended periods or if I use a base in the workup. What is it?

A3: Diagnosis and Mechanism

This impurity is 2-vinylquinazolin-4(3H)-one .[4] It is formed via an elimination reaction (E1 or E2) where a proton from the methyl group and the chlorine atom are removed to form a double bond.

This side reaction is promoted by:

  • Base: The presence of a base (e.g., triethylamine, sodium bicarbonate, or even residual starting anthranilamide) will greatly accelerate the rate of elimination. E2 elimination is a bimolecular process where the rate depends on both the substrate and the base.[5][6]

  • Heat: Higher temperatures provide the activation energy needed for elimination reactions to occur. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more stable (more substituted) alkene, which in this case is the only possible vinyl product.[7]

Solution and Prevention Protocol:

  • Control Basicity: Avoid the use of strong or excess base, especially at elevated temperatures. If a base is required to scavenge HCl during the initial acylation step, use a hindered or non-nucleophilic base and ensure it is neutralized or removed before prolonged heating for the cyclization step.

  • Temperature Management: While heat is necessary for cyclization, avoid excessive temperatures or unnecessarily long heating times once the reaction is complete. The optimal temperature will balance the rate of cyclization against the rate of elimination. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Purification: If the vinyl impurity does form, it often has a different polarity from the desired product and can typically be separated by column chromatography.

Section 2: Key Mechanisms & Troubleshooting

Visualizing the chemical transformations is key to understanding and preventing side product formation.

Primary Synthetic Pathway

Main Synthesis cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization Anthranilamide Anthranilamide Intermediate N-(2-chloropropionyl)anthranilamide (Acyclic Intermediate) Anthranilamide->Intermediate + Pyridine or Et3N - HCl AcylChloride 2-Chloropropionyl Chloride AcylChloride->Intermediate + Pyridine or Et3N - HCl Product 2-(1-chloroethyl)quinazolin-4(3H)-one (Target Product) Intermediate->Product Heat (Δ) + Acid Catalyst (e.g., p-TsOH) - H₂O

Caption: The two-step synthesis of the target compound.

Formation of Key Side Products

Side Products Product 2-(1-chloroethyl)quinazolin-4(3H)-one (Target Product) Hydrolysis 2-(1-hydroxyethyl)quinazolin-4(3H)-one (Hydrolysis Product) Product->Hydrolysis + H₂O - HCl Elimination 2-vinylquinazolin-4(3H)-one (Elimination Product) Product->Elimination + Base (B:) - HB⁺Cl⁻ Intermediate N-(2-chloropropionyl)anthranilamide (Uncyclized Intermediate) Intermediate->Product Incomplete Cyclization

Caption: Common impurity pathways from the target product and its precursor.

Summary of Potential Side Products
Impurity NameStructureMolecular Weight ( g/mol )Common CauseAnalytical Signature (MS)
N-(2-chloropropionyl)anthranilamide

228.67Incomplete cyclization (insufficient heat/time)M+H⁺ = 229.06
2-(1-hydroxyethyl)quinazolin-4(3H)-one

190.19Presence of waterM+H⁺ = 191.08
2-vinylquinazolin-4(3H)-one

172.18Excess heat or baseM+H⁺ = 173.07
Troubleshooting Workflow

Troubleshooting Workflow Start Problem with Synthesis CheckImpurity Identify Major Impurity (LC-MS, NMR) Start->CheckImpurity Impurity_1 MW = 228.67 g/mol? CheckImpurity->Impurity_1 Impurity_2 MW = 190.19 g/mol? Impurity_1->Impurity_2 No Sol_1 Incomplete Cyclization -> Increase Temp/Time -> Add Acid Catalyst (p-TsOH) Impurity_1->Sol_1 Yes Impurity_3 MW = 172.18 g/mol? Impurity_2->Impurity_3 No Sol_2 Hydrolysis Product -> Use Anhydrous Solvents -> Minimize Aqueous Workup Impurity_2->Sol_2 Yes LowYield Low Yield / Complex Mixture Impurity_3->LowYield No Sol_3 Elimination Product -> Reduce Temp/Time -> Avoid Strong Base Impurity_3->Sol_3 Yes Sol_4 Check Reagent Purity -> Titrate Acyl Chloride -> Optimize Stoichiometry LowYield->Sol_4 Yes

Caption: A logical workflow for diagnosing synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the most common synthetic route for this compound?

    • A: The most direct and widely applicable method is the condensation of anthranilamide with 2-chloropropionyl chloride.[8] This typically involves two steps: first, the acylation of the 2-amino group of anthranilamide to form the N-acyl intermediate, followed by a heat- or acid-induced cyclization with the elimination of water.[1]

  • Q: What are the optimal conditions for the cyclization step?

    • A: "Optimal" depends on the scale and specific substrate, but a robust starting point is refluxing in an appropriate solvent. Tetrahydrofuran (THF) is a good choice as it is aprotic and has a suitable boiling point (66 °C).[3] If cyclization is slow, switching to a higher boiling solvent like toluene (111 °C) or adding a catalyst like p-toluenesulfonic acid is recommended.[3] Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating which can lead to the formation of the elimination byproduct.

  • Q: How critical is the purity of the starting materials?

    • A: Extremely critical. Anthranilamide should be pure and dry; impurities can lead to a host of side products. 2-chloropropionyl chloride is moisture-sensitive and will hydrolyze to 2-chloropropionic acid, which is unreactive under these conditions. Using old or improperly stored acyl chloride is a primary cause of low yields. It is best practice to use freshly opened or distilled 2-chloropropionyl chloride for best results.

  • Q: What purification methods are most effective for this compound?

    • A: For small-scale lab synthesis, flash column chromatography on silica gel is typically the most effective method for separating the desired product from the common side products discussed (uncyclized intermediate, hydrolyzed, and eliminated byproducts). A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, will usually provide good separation. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) may be a more practical approach, provided the crude product is of reasonable purity.

References

  • Al-Obaydi, F., & Al-Karwi, A. J. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 7), o1958. [Link]

  • ResearchGate. (2016). Synthesis and Reactions of some 2-Vinyl-3H-quinazolin-4-ones. [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Martins, F., et al. (2021). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Pharmaceuticals. [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. [Link]

  • OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. [Link]

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic workflow and improve final product yield.

Introduction: The Synthetic Challenge

The synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one is a two-step process that, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The initial formation of the key intermediate, 2-(1-hydroxyethyl)quinazolin-4(3H)-one, through the condensation of 2-aminobenzamide with lactic acid, is often the primary source of yield loss due to incomplete reaction or side product formation. The subsequent chlorination of the secondary alcohol requires careful selection of reagents and conditions to avoid degradation of the quinazolinone core and to ensure complete conversion. This guide will address common issues encountered in both steps, providing scientifically grounded solutions and detailed protocols.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Ring Formation cluster_1 Step 2: Chlorination A 2-Aminobenzamide C 2-(1-hydroxyethyl)quinazolin-4(3H)-one A->C Condensation/ Dehydration B Lactic Acid B->C E 2-(1-chloroethyl)quinazolin-4(3H)-one C->E Nucleophilic Substitution D Chlorinating Agent (e.g., SOCl2) D->E

Caption: Overall synthetic workflow for 2-(1-chloroethyl)quinazolin-4(3H)-one.

Part 1: Synthesis of 2-(1-hydroxyethyl)quinazolin-4(3H)-one - Troubleshooting Guide

The condensation of 2-aminobenzamide with lactic acid to form the quinazolinone ring is a critical step. Low yields are often traced back to issues in this phase.

FAQ 1: My yield of 2-(1-hydroxyethyl)quinazolin-4(3H)-one is consistently low. What are the primary causes?

Low yields in this step typically stem from three main factors: incomplete reaction, side reactions, and product degradation.

  • Incomplete Reaction: The direct condensation of a carboxylic acid and an amide is often a slow and reversible process, requiring effective water removal to drive the equilibrium towards the product. Insufficient heating or inadequate water removal will result in a significant amount of unreacted starting materials.

  • Side Reactions:

    • Amide Formation at the Hydroxyl Group: The hydroxyl group of lactic acid can compete with the amino group of 2-aminobenzamide for acylation, leading to undesired ester-amide byproducts.

    • Dehydration of Lactic Acid: At elevated temperatures, lactic acid can self-condense to form polylactic acid or dehydrate to acrylic acid, both of which will not participate in the desired ring formation.

  • Product Degradation: Prolonged exposure to high temperatures in the presence of acid or base can lead to the decomposition of the quinazolinone product.

Troubleshooting Strategies & Optimization
Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Insufficient water removal.Use a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene. Alternatively, perform the reaction under vacuum.Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of the desired quinazolinone.
Low reaction temperature.Increase the reaction temperature to the reflux temperature of the chosen solvent (e.g., toluene ~111°C, xylene ~140°C). Consider microwave-assisted synthesis for rapid heating.[1]The condensation reaction has a significant activation energy barrier that requires sufficient thermal energy to overcome. Microwave irradiation can dramatically reduce reaction times.[1]
Formation of Byproducts Competing side reactions of lactic acid.Use an activated form of lactic acid, such as ethyl lactate. This favors the desired acylation of the amine.The ester is more electrophilic than the carboxylic acid, promoting a more efficient and selective reaction with the amine of 2-aminobenzamide.
Product Degradation Prolonged reaction time at high temperatures.Monitor the reaction progress closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with workup to avoid product degradation.Minimizing the exposure of the product to harsh reaction conditions is crucial for preserving its integrity.
Optimized Protocol for 2-(1-hydroxyethyl)quinazolin-4(3H)-one Synthesis

This protocol utilizes microwave irradiation to enhance reaction rate and yield.[1]

Materials:

  • 2-Aminobenzamide

  • Ethyl lactate

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzamide (1.0 eq), ethyl lactate (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 120°C and hold for 30-60 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Part 2: Chlorination of 2-(1-hydroxyethyl)quinazolin-4(3H)-one - Troubleshooting Guide

The conversion of the secondary alcohol to the corresponding chloride is a delicate step. The choice of chlorinating agent and reaction conditions is paramount to achieving a high yield without compromising the integrity of the quinazolinone ring.

FAQ 2: I am observing a low yield and multiple spots on my TLC after the chlorination step. What is happening?

This is a common issue and can be attributed to several factors:

  • Incomplete Reaction: The hydroxyl group of your starting material may not be fully converted to the chloride. This can be due to an insufficiently reactive chlorinating agent, low temperature, or a short reaction time.

  • Side Reactions with the Quinazolinone Ring: The amide functionality within the quinazolinone ring can react with certain chlorinating agents. For example, thionyl chloride can dehydrate primary amides to nitriles.[3] While the amide in the quinazolinone is secondary, it can still undergo undesired reactions under harsh conditions.

  • Degradation of the Starting Material or Product: The acidic conditions generated during chlorination (e.g., HCl byproduct from thionyl chloride) can potentially lead to the degradation of the quinazolinone ring, which is known to be susceptible to hydrolysis under strong acidic or basic conditions.[4]

  • Elimination Reaction: Under basic conditions or at elevated temperatures, the desired product, 2-(1-chloroethyl)quinazolin-4(3H)-one, can undergo elimination to form the corresponding vinyl derivative.

Troubleshooting Strategies & Alternative Chlorinating Agents
Problem Potential Cause Recommended Solution Scientific Rationale
Incomplete Chlorination Low reactivity of the alcohol.Use a more reactive chlorinating agent such as oxalyl chloride with a catalytic amount of DMF (forms the Vilsmeier reagent in situ).[5][6]The Vilsmeier reagent is a more potent electrophile than thionyl chloride, facilitating a more efficient conversion of the alcohol to the chloride.[7]
Insufficient reaction temperature.For reactions with thionyl chloride, gentle heating (e.g., refluxing in a suitable solvent like toluene) may be necessary. The addition of a catalytic amount of DMF can also accelerate the reaction.Increased temperature provides the necessary activation energy for the reaction. DMF acts as a nucleophilic catalyst.
Byproduct Formation (Nitrile, etc.) Reaction of the amide with the chlorinating agent.Use a milder chlorinating agent like the Appel reaction (triphenylphosphine and carbon tetrachloride).[4][8]The Appel reaction proceeds under neutral conditions, minimizing side reactions with the acid- or base-sensitive amide group.[9]
Product Degradation Acidic byproducts (HCl).When using thionyl chloride, add a non-nucleophilic base like pyridine to scavenge the HCl produced.Pyridine neutralizes the generated acid, preventing acid-catalyzed degradation of the quinazolinone ring.
Elimination to Alkene Basic conditions or high temperature during workup.Ensure the workup procedure is performed at low temperatures and under neutral or slightly acidic conditions. Avoid strong bases.Lower temperatures and neutral pH will disfavor the E2 elimination pathway.
Optimized Protocol for Chlorination using Thionyl Chloride

Materials:

  • 2-(1-hydroxyethyl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-(1-hydroxyethyl)quinazolin-4(3H)-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution.

  • Add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]

Alternative Chlorination Protocol: The Appel Reaction

For substrates sensitive to acidic conditions, the Appel reaction offers a milder alternative.

Appel_Reaction A 2-(1-hydroxyethyl)quinazolin-4(3H)-one D [ROPPh3]+Cl- Intermediate A->D B Triphenylphosphine (PPh3) B->D C Carbon Tetrachloride (CCl4) C->D E 2-(1-chloroethyl)quinazolin-4(3H)-one D->E SN2 attack by Cl- F Triphenylphosphine oxide (Ph3PO) D->F

Caption: Simplified mechanism of the Appel reaction for the chlorination of the hydroxyethyl intermediate.

Procedure:

  • To a solution of 2-(1-hydroxyethyl)quinazolin-4(3H)-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile, add carbon tetrachloride (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

Conclusion

Improving the yield of 2-(1-chloroethyl)quinazolin-4(3H)-one synthesis requires a systematic approach to troubleshooting and optimization. For the initial ring formation, the use of an activated lactic acid derivative and microwave-assisted synthesis can significantly enhance efficiency. In the subsequent chlorination step, careful selection of the chlorinating agent and control of reaction conditions are crucial to prevent side reactions and degradation. By understanding the underlying chemical principles and implementing the strategies outlined in this guide, researchers can overcome common synthetic hurdles and achieve higher yields of their target compound.

References

  • Sharif, M. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Appl. Sci.2020 , 10, 2785. [Link]

  • Yuan, Z.; et al. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules2022 , 27, 789. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Zhang, Q.; et al. 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. Acta Crystallographica Section E2009 , E65, o638. [Link]

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  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega2023 , 8, 26, 23558–23567. [Link]

  • El-Faham, A.; et al. Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ChemistrySelect2019 , 4, 6236-6263. [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. - ResearchGate. [Link]

  • Shaikh, A. A.; Gomas, F. U. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. International Journal of Organic Chemistry2013 , 3, 1-6. [Link]

  • Gellis, A.; et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Front. Chem.2021 , 9, 647012. [Link]

  • LibreTexts Chemistry. 4.2.6: Chemistry of Amides. [Link]

  • Asif, M. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int J Med Chem2014 , 2014, 395637. [Link]

  • Park, J.; et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Lett.2007 , 48, 31, 5521-5524. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Mahulikar, P. P.; et al. Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research2010 , 2, 4, 576-579. [Link]

  • Gökçe, M.; et al. Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry2023 , 10, 3, 681-688. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • de la Cruz, F. P.; et al. Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals2023 , 16, 10, 1373. [Link]

  • ChemInform Abstract: New Preparation Method for Vilsmeier Reagent and Related Imidoyl Chlorides. - ResearchGate. [Link]

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Ashenhurst, J. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one. Molbank2014 , 2014, M820. [Link]

  • Khalil, A. Kh.; et al. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Journal of the Serbian Chemical Society2019 , 84, 9, 939-953. [Link]

  • Al-Ostath, A.; et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules2014 , 19, 4, 5120-5135. [Link]

  • Hepburn, D. R.; Hudson, H. R. Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine. J. Chem. Soc., Perkin Trans. 11976 , 754-757. [Link]

  • (PDF) Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. - ResearchGate. [Link]

  • Tachrim, Z. P.; et al. Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6′,6′′-trihalogenated 1-kestose derivatives. ARKIVOC2018 , vii, 341-348. [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride). [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Asif, M. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Int J Med Chem2014 , 2014, 395637. [Link]

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? - ResearchGate. [Link]

  • SciSpace. Top 7 papers published in the topic of Appel reaction in 2018. [Link]

  • Synthesis of aminobenzonitrile by dehydration of aminobenzamide using phenylphosphonic dichloride in pyridine - ResearchGate. [Link]

Sources

Optimization

Overcoming poor solubility of 2-(1-chloroethyl)quinazolin-4(3H)-one in assays

Introduction: The Challenge of Poor Solubility with Quinazolinone Scaffolds The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Poor Solubility with Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1][2] However, many quinazolinone derivatives suffer from poor aqueous solubility, which presents a significant hurdle for in vitro and in vivo evaluation.[3][4] This guide provides a comprehensive framework for researchers encountering solubility issues with 2-(1-chloroethyl)quinazolin-4(3H)-one, a representative member of this class.

Poor solubility can lead to several critical experimental artifacts:

  • Underestimation of Potency: If the compound precipitates out of the assay buffer, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.

  • Poor Reproducibility: Inconsistent precipitation between wells or experiments can lead to high data variability.

  • Assay Interference: Compound precipitates can interfere with assay readouts, particularly in optical methods like absorbance, fluorescence, or luminescence, by scattering light.[5]

This document provides a logical, step-by-step approach to diagnose, troubleshoot, and overcome these challenges, ensuring the generation of reliable and reproducible data.

Section 1: Interactive Troubleshooting Guide

This decision tree is designed to guide you from initial stock solution preparation to advanced formulation strategies. Start at the top and follow the path that best describes your situation.

Solubility_Troubleshooting cluster_start START HERE cluster_stock Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution into Assay Buffer cluster_solutions Step 3: Mitigation Strategies cluster_validation Step 4: Validation start Problem: Poor solubility of 2-(1-chloroethyl)quinazolin-4(3H)-one in assay. stock_prep Prepare a high-concentration stock (10-50 mM) in 100% anhydrous DMSO. start->stock_prep stock_sol Does the compound fully dissolve in DMSO at room temperature? stock_prep->stock_sol stock_heat GENTLY warm (to 37°C) and/or sonicate. Does it dissolve now? stock_sol->stock_heat No dilution Perform serial dilutions from DMSO stock into your final aqueous assay buffer. stock_sol->dilution Yes stock_fail Insoluble in DMSO. Consider alternative organic solvents (e.g., DMF, NMP). See FAQ 2.1. stock_heat->stock_fail No stock_heat->dilution Yes precip Do you observe precipitation upon dilution (visual cloudiness or light scatter)? dilution->precip precip_yes Precipitation Observed. 'Solvent Shock' is likely. precip->precip_yes Yes validation Validate new formulation. Perform Kinetic Solubility Assay (Protocol 3.1) and Vehicle Control Test (Protocol 3.2). precip->validation No solution_choice Select a mitigation strategy based on assay type. precip_yes->solution_choice ph_mod Can assay pH be altered? (See FAQ 2.2) solution_choice->ph_mod Biochemical Assay cosolvent Can your assay tolerate co-solvents? (e.g., PEG400, ethanol) (See FAQ 2.3) solution_choice->cosolvent Biochemical/ Cell-based cyclodextrin Is your assay compatible with cyclodextrins? (See FAQ 2.4) solution_choice->cyclodextrin Cell-based/ In Vivo Prep ph_mod->validation cosolvent->validation cyclodextrin->validation validation_pass Does the new formulation remain soluble AND the vehicle has no effect on the assay? validation->validation_pass success SUCCESS: Proceed with experiment. validation_pass->success Yes fail FAIL: Re-evaluate strategy. Consider a different solubilizer or consult a formulation specialist. validation_pass->fail No

Caption: Troubleshooting Decision Tree for Solubility Issues.

Section 2: Frequently Asked Questions (FAQs) & Advanced Strategies

FAQ 2.1: My compound won't even dissolve in 100% DMSO. What are my options?

While DMSO is the standard, some highly crystalline or lipophilic compounds may resist solubilization.[6][7]

  • Causality: The energy required to break the compound's crystal lattice may be greater than the energy gained by its interaction with DMSO.

  • Immediate Steps:

    • Gentle Heating & Sonication: Warming the vial in a 37°C water bath or using a bath sonicator can provide the energy needed to break up the crystal lattice and facilitate dissolution.[8] Be cautious not to overheat, as this can degrade the compound.

    • Verify DMSO Quality: DMSO is highly hygroscopic. Absorbed water can significantly decrease its solvating power for hydrophobic compounds.[8] Always use fresh, anhydrous, high-purity DMSO from a sealed bottle.

  • Alternative Solvents: If the above fails, consider other strong organic solvents. However, you must always validate their compatibility with your assay system.

    • N,N-Dimethylformamide (DMF): Some quinazoline derivatives show higher solubility in DMF.[1]

    • N-Methyl-2-pyrrolidone (NMP): NMP is a strong solubilizing agent but can be more aggressive towards plastics and biological systems.

    • Action: If you switch to an alternative solvent, you MUST run a new, comprehensive vehicle control to ensure the solvent itself does not affect your assay's results (see Protocol 3.2).

FAQ 2.2: How can I use pH to improve solubility?
  • Causality: The solubility of ionizable compounds is highly dependent on pH.[9][10] The quinazolinone scaffold contains nitrogen atoms that can be protonated at acidic pH. By converting a neutral molecule into a charged salt, its affinity for an aqueous environment can be dramatically increased.[11][12]

  • Applicability: This strategy is most suitable for biochemical or acellular assays where the pH can be adjusted without affecting enzyme activity or protein stability. It is generally NOT suitable for cell-based assays where physiological pH (7.2-7.4) must be maintained.[13]

  • Strategy:

    • Determine pKa: If not known, estimate the pKa of the most basic nitrogen on the quinazolinone ring.

    • Adjust Buffer pH: Prepare your assay buffer at a pH that is 1-2 units below the compound's pKa. This will ensure the compound is predominantly in its protonated, more soluble salt form.

    • Validation: Always confirm that your target protein or enzyme is stable and active at the new buffer pH.

FAQ 2.3: What are co-solvents and how should I use them?
  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[14][15] This "polarity reduction" lowers the energy penalty of moving a hydrophobic compound from a DMSO stock into the final buffer, thereby increasing its solubility and preventing precipitation.[]

  • Common Co-solvents:

    • Polyethylene Glycol 400 (PEG400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

  • Strategy & Considerations:

    • Start Low: Begin by adding a small percentage (e.g., 1-5% v/v) of the co-solvent to your final assay buffer.

    • Assay Compatibility: Co-solvents can impact protein conformation and enzyme activity. Cell-based assays are particularly sensitive, and high concentrations can cause toxicity.[14]

    • Vehicle Control is Mandatory: You must run a vehicle control containing the exact same concentration of DMSO and co-solvent as your test wells to ensure the solvent mixture itself is not producing an effect.[17][18]

Co-SolventTypical Starting % (v/v)ProsCons
PEG400 5-10%Good solubilizer, generally low toxicity.[19]Can be viscous, may interfere with some protein-protein interactions.
Ethanol 1-5%Effective, readily available.Can denature proteins at higher concentrations, volatile.
Propylene Glycol 1-5%Good safety profile.Less potent solubilizer than PEG400 or ethanol.
Glycerol 5-10%Can act as a protein stabilizer.[20]High viscosity, may not be a strong enough solubilizer.
FAQ 2.4: When should I consider using cyclodextrins?
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They act as molecular "buckets" that encapsulate the poorly soluble drug molecule, shielding its hydrophobic parts from the aqueous environment and presenting a soluble exterior to the solvent.[22][23]

  • Common Types:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[8]

  • Strategy & Considerations:

    • Complexation: The compound needs to be "loaded" into the cyclodextrin. This is often done by dissolving both the compound (from a DMSO stock) and the cyclodextrin in the final assay buffer and allowing time for complexation.[8]

    • Stoichiometry: A molar excess of cyclodextrin to the compound is typically required.

    • Assay Impact: Cyclodextrins are large molecules and can sometimes interfere with binding assays if the encapsulated drug needs to fit into a tight binding pocket. However, because the drug-cyclodextrin binding is an equilibrium, free drug is still available to interact with the target.[24] They are generally well-tolerated in cell-based assays.

Section 3: Essential Validation Protocols

Protocol 3.1: Kinetic Solubility Assessment in Assay Buffer

This protocol determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in your final assay buffer. This is a critical quality control step before running any large-scale experiment.[25][26][27]

Caption: Workflow for Kinetic Solubility Assay.

Rationale: Precipitated particles will scatter light, leading to an increase in measured absorbance (turbidity).[5][28] This method provides a quantitative measure of the solubility limit under your specific assay conditions.

Protocol 3.2: Vehicle Control and Interference Testing

This protocol is mandatory whenever you modify your assay buffer with a co-solvent or other additive. It ensures that the vehicle itself does not produce a false positive or negative result.

  • Prepare the Vehicle Control: Create a solution containing the highest concentration of DMSO and any other additives (co-solvents, cyclodextrins, pH modifiers) that will be used in the experiment, but without the test compound.

  • Prepare Positive and Negative Controls:

    • Negative Control: Assay system with no treatment. This is your baseline activity.

    • Positive Control: Assay system treated with a known activator or inhibitor. This defines the dynamic range of your assay.

  • Run the Assay: Include wells treated with the Vehicle Control alongside your standard positive and negative controls.

  • Analyze the Data:

    • The signal from the Vehicle Control wells should be statistically indistinguishable from the Negative Control wells.

    • The presence of the vehicle should not significantly alter the potency or efficacy of the Positive Control compound.

    • Interpretation: Any significant deviation indicates that the chosen solvent system is interfering with the assay and is not suitable.[17][18]

References

  • Spandidos Publications. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • National Institutes of Health. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of a light scattering microtiter plate-based method for the detection of the excipientmediated drug precipitation inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Springer. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4(3H)-quinazolinone. Retrieved from [Link]

  • PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]

  • PubMed. (n.d.). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. Retrieved from [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PubMed. (2016). Best practice recommendations for the transfer of cell-based assays for the measurement of neutralizing anti-drug antibodies. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Impactfactor.org. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Retrieved from [Link]

  • Bio-Forum. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • Chromatography Forum. (2012). DMSO stock solutions. Retrieved from [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]

Sources

Troubleshooting

Avoiding dimer formation in 2-(1-chloroethyl)quinazolin-4(3H)-one reactions

Welcome to the technical support center for researchers working with 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this versatile intermediate, with a particular focus on the prevention of undesired dimer formation. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic substitution on 2-(1-chloroethyl)quinazolin-4(3H)-one, but my main product is a high molecular weight species that appears to be a dimer. What is happening?

This is a common issue and is almost certainly due to a competing elimination-addition pathway that leads to a dimeric adduct. The likely mechanism involves two key steps:

  • Base-Induced Elimination (E2 Reaction): In the presence of a base, 2-(1-chloroethyl)quinazolin-4(3H)-one can undergo an E2 elimination of hydrogen chloride (HCl) to form a highly reactive intermediate, 2-vinylquinazolin-4(3H)-one.

  • Aza-Michael Addition: The newly formed 2-vinylquinazolin-4(3H)-one is an excellent Michael acceptor. A second molecule of the starting material, or its deprotonated form, can then act as a nucleophile and attack the vinyl group in a conjugate (aza-Michael) addition, resulting in the formation of a dimer.

This dimerization is often favored under conditions that promote elimination, such as the use of strong, sterically hindered bases or elevated temperatures.

Dimerization_Mechanism cluster_step1 Step 1: E2 Elimination cluster_step2 Step 2: Aza-Michael Addition A 2-(1-chloroethyl)quinazolin-4(3H)-one C 2-Vinylquinazolin-4(3H)-one (Michael Acceptor) A->C -HCl B Base (B:) F Dimer Adduct C->F Nucleophilic Attack D BH⁺ + Cl⁻ E Quinazolinone Nucleophile (from starting material + base)

Caption: Proposed mechanism for dimer formation.

Troubleshooting Guide

Issue 1: Dimer formation is the major reaction pathway.

Root Cause Analysis: The formation of the dimer as the major product indicates that the rate of elimination to the vinyl intermediate, followed by the aza-Michael addition, is significantly faster than the desired nucleophilic substitution (SN2) reaction. This is a classic case of competing SN2 and E2 pathways.

Strategies for Mitigation:

1. Choice of Base: The selection of the base is critical. Strong, bulky bases favor the E2 elimination pathway because they can more easily abstract a proton from the less sterically hindered β-carbon than attack the electrophilic α-carbon[1].

Base TypeExamplePredominant PathwayRationale
Strong, Bulky Potassium tert-butoxide (KOtBu), DBUE2 (Dimerization) Steric hindrance prevents nucleophilic attack, favoring proton abstraction.
Strong, Non-nucleophilic LDA, NaHE2 (Dimerization) Primarily act as bases, promoting elimination.
Weaker, Less Hindered K₂CO₃, Cs₂CO₃SN2 (Desired) Less basic and less hindered, favoring nucleophilic substitution.
Very Weak/Neutral (No base)SN2 (Desired) Relies on the nucleophilicity of the incoming reagent; slow reaction.

Recommended Protocol (Kinetic Control): To favor the SN2 pathway, a weaker, non-hindered base should be used. This approach aims to minimize the rate of the competing E2 reaction.

Step-by-Step Protocol:

  • Dissolve 2-(1-chloroethyl)quinazolin-4(3H)-one and your nucleophile in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a mild, non-hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature, but avoid heating if possible.

2. Temperature Control: Reaction temperature plays a crucial role in determining the product distribution between kinetically and thermodynamically favored pathways[2]. SN2 reactions generally have a lower activation energy than E2 reactions. Therefore, lower temperatures will favor the SN2 pathway (kinetic control), while higher temperatures will provide enough energy to overcome the activation barrier for the E2 reaction, leading to the thermodynamically stable dimer.

Reaction_Coordinate Reactants Reactants (Quinazolinone + Nu⁻) TS_SN2 Sₙ2 Transition State Reactants->TS_SN2 ΔG‡ (Sₙ2) (Lower at low temp) TS_E2 E2 Transition State Reactants->TS_E2 ΔG‡ (E2) (Higher) Product_E2_Dimer Dimer Product (Thermodynamically Favored) Product_SN2 Sₙ2 Product (Desired) TS_SN2->Product_SN2 Intermediate_Vinyl Vinyl Intermediate TS_E2->Intermediate_Vinyl Intermediate_Vinyl->Product_E2_Dimer Fast

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.

Recommended Protocol (Low-Temperature Reaction):

  • Combine the 2-(1-chloroethyl)quinazolin-4(3H)-one and the nucleophile in a suitable solvent.

  • Cool the mixture to a low temperature (e.g., -20 °C to 0 °C) before adding the base.

  • Maintain this low temperature throughout the reaction.

  • Monitor the reaction closely. Be aware that the reaction time will be significantly longer at lower temperatures.

3. Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion (the nucleophile or base) more reactive. Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the anion, potentially reducing the nucleophilicity of the reacting species and favoring elimination under certain conditions.

Solvent TypeExamplesEffect on SN2/E2
Polar Aprotic DMF, DMSO, AcetonitrileFavors SN2
Polar Protic Ethanol, Methanol, WaterCan favor E2
Nonpolar Toluene, HexaneGenerally slow SN2
Issue 2: My reaction is clean, but the yield of the desired substitution product is very low, even after extended reaction times.

Root Cause Analysis: This issue often arises when reaction conditions are too mild to overcome the activation energy for the SN2 reaction, or if the chosen nucleophile is not sufficiently reactive.

Strategies for Optimization:

1. Modifying the Leaving Group: While you are starting with a chloro-derivative, converting it to an iodo-derivative in situ or in a prior step can significantly increase the reaction rate. Iodide is a much better leaving group than chloride.

Recommended Protocol (In Situ Halide Exchange):

  • To your reaction mixture of 2-(1-chloroethyl)quinazolin-4(3H)-one, nucleophile, and solvent, add a catalytic amount of sodium iodide or potassium iodide (e.g., 0.1 equivalents).

  • The iodide will displace the chloride via a Finkelstein reaction, forming the more reactive iodo-intermediate, which will then be more readily substituted by your nucleophile.

2. Use of Silver Salts: Silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), can be used as mild bases. The silver cation can also coordinate to the chlorine atom, making it a better leaving group and promoting the SN2 reaction. This can be particularly useful for sensitive substrates where strong bases must be avoided.

Recommended Protocol (Silver-Assisted Substitution):

  • Suspend 2-(1-chloroethyl)quinazolin-4(3H)-one and your nucleophile in a solvent like acetonitrile or THF.

  • Add a stoichiometric amount of silver carbonate (Ag₂CO₃).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC. The formation of a precipitate (AgCl) is an indicator of reaction progress.

References

  • Davies, D. L. Organic Chemistry I Substitution / Elimination Summary table of SN1, SN2, E1, E2. Available at: [Link]

  • Ashenhurst, J. Mechanism of the E2 Reaction. Master Organic Chemistry. Available at: [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Available at: [Link]

  • CSUSM. Ch 11. Nucleophilic Substitution and Elimination Reactions. Available at: [Link]

  • Chemistry LibreTexts. 4.4: Nucleophilic substitution and elimination reactions. Available at: [Link]

  • Al-Tel, T. H. Synthesis and Reactions of some 2Vinyl3 H-quinazolin-4-ones. ResearchGate. Available at: [Link]

  • Dalton Transactions. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction. RSC Publishing. Available at: [Link]

  • Jiang, B., et al. Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • The Royal Society of Chemistry. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(1-Chloroethyl)quinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, focusing on troubleshooting common issues and answering frequently asked questions to ensure a robust, scalable, and safe process.

Core Synthetic Protocol

The most direct and scalable route to 2-(1-chloroethyl)quinazolin-4(3H)-one involves the condensation of 2-aminobenzamide with 2-chloropropionyl chloride. This method is a variation of well-established procedures for quinazolinone synthesis.[1][2] The reaction proceeds in two main stages: initial N-acylation of the aniline, followed by an acid- or heat-mediated intramolecular cyclization and dehydration.

Experimental Protocol: Lab-Scale (Illustrative)
  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 2-aminobenzamide (1.0 eq) and a suitable anhydrous solvent such as toluene or dioxane (approx. 10 mL per gram of 2-aminobenzamide).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the suspension.

  • Controlled Addition: Cool the mixture to 0-5 °C using an ice bath. Add a solution of 2-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours until the intermediate amide has fully cyclized to the desired quinazolinone.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Reaction Mechanism Overview

The synthesis follows a classical acylation-cyclization pathway.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization & Dehydration A 2-Aminobenzamide C N-Acylated Intermediate (Amide) A->C + Nucleophilic Attack B 2-Chloropropionyl Chloride B->C D N-Acylated Intermediate E Cyclized Intermediate (Hemiaminal) D->E Intramolecular Cyclization F 2-(1-chloroethyl)quinazolin-4(3H)-one E->F - H2O (Dehydration) G Start Start Reaction Monitor Monitor Progress (e.g., HPLC) Start->Monitor Query Is Starting Material Gone? Monitor->Query Query2 Is Intermediate Converted? Monitor->Query2 Cyclize Initiate Cyclization (Apply Heat) Query->Cyclize Yes Continue Continue Stirring at RT Query->Continue No Cyclize->Monitor Workup Proceed to Workup & Isolation Query2->Workup Yes ContinueHeat Continue Heating Query2->ContinueHeat No Continue->Monitor ContinueHeat->Monitor

Caption: Decision workflow for reaction monitoring.

Q3: What are the key parameters to consider when adapting this synthesis from lab scale (grams) to pilot scale (kilograms)?

A3: Scaling up is more than just multiplying reagent quantities. Key chemical engineering principles must be considered.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes cooling much less efficient. The addition rate of the acyl chloride must be significantly slower at scale to allow the cooling system to dissipate the heat generated.

  • Mass Transfer (Mixing): Efficient mixing is harder to achieve in large tanks. The choice of impeller, baffle design, and stirring speed are critical to ensure homogeneity, prevent localized overheating, and maintain consistent reaction rates.

  • Safety and Containment: Handling kilogram quantities of corrosive and water-reactive materials requires robust engineering controls, such as closed-system transfers, dedicated ventilation, and emergency preparedness plans.

  • Workup and Isolation: Manual separation and filtration are not feasible. The process must be designed for large-scale equipment like filter presses, centrifuges, and jacketed crystallization vessels. The entire downstream process, including solvent handling and waste disposal, must be planned.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Available from: [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, E68, o1958. Available from: [Link]

  • Al-Ostath, A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 949–957. Available from: [Link]

  • Jin, L., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 40(9), 997-1027. Available from: [Link]

  • Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 7), o1958. Available from: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Al-Suhaimi, K. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 983. Available from: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available from: [Link]

  • Fang, J., et al. (2012). Efficient syntheses of 2,3-disubstituted natural quinazolinones via iridium catalysis. Org. Biomol. Chem., 10, 4350-4357.
  • Xu, H., et al. (2023). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization. Arabian Journal of Chemistry, 16(5), 104702. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Al-Omar, M. A. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. Journal of the Chinese Chemical Society, 57(3A), 393-416. Available from: [Link]

  • Fayed, E. A., et al. (2017). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Journal of the Chinese Chemical Society, 64(10), 1183-1193. Available from: [Link]

  • Podyachev, N. A., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(20), 7167. Available from: [Link]

  • Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. Available from: [Link]

  • Kumar, D., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170, 156-172. Available from: [Link]

  • Wang, C., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(60), 38202-38206. Available from: [Link]

  • Al-Alaaf, H. A., & Al-Iraqi, M. A. (2021). Synthesis of Some New Hydrazones from Quinazolinone Moiety. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 16, 52-56. Available from: [Link]

  • PubChem. (n.d.). Anthranilamide. Retrieved from [Link]

  • Rahman, M., et al. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 11, 1249914. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-(1-Chloroethyl)quinazolin-4(3H)-one Synthesis

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to catalyst selection and optimization for this specific synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic protocols.

Section 1: Catalyst Selection FAQs

This section addresses foundational questions regarding the choice of catalyst for the cyclocondensation reaction to form the quinazolinone core. The primary synthetic route involves the reaction of 2-aminobenzamide with an acylating agent, typically 2-chloropropionyl chloride.

Q1: What is the primary role of a catalyst in the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one?

A1: The synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one from 2-aminobenzamide and 2-chloropropionyl chloride involves two key steps: N-acylation followed by intramolecular cyclization (dehydrative annulation). While this reaction can sometimes proceed thermally, a catalyst is employed to increase the reaction rate, improve yield, and allow for milder reaction conditions.

The catalyst's primary role is to function as a Lewis acid or a Brønsted acid. It activates the carbonyl group of the acylating agent (2-chloropropionyl chloride) or the intermediate N-acylated amide, making it more electrophilic. This enhanced electrophilicity facilitates the intramolecular nucleophilic attack by the aniline nitrogen, promoting the crucial cyclization step that forms the quinazolinone ring. Various Lewis acids like ZnCl₂, CuBr₂, and FeCl₃ have been explored for quinazoline synthesis.[1]

Q2: Can this synthesis be performed without a metal catalyst?

A2: Yes, metal-free conditions are often viable and desirable to avoid potential metal contamination in the final product, which is critical in pharmaceutical applications.[2] Acid catalysts are a common alternative. For instance, p-toluenesulfonic acid (p-TsOH) can effectively catalyze the cyclization step.[3] In other cases, reagents like phosphorus acid have been used to catalyze the cyclocondensation of β-ketoesters with o-aminobenzamides to yield quinazolinones, demonstrating a metal-free approach.[4] For specific substrates, visible light-mediated photocatalysis using organic dyes like fluorescein has also emerged as a green, metal-free alternative for quinazolinone synthesis.[5]

Q3: What are the key differences between using a Lewis acid (e.g., ZnCl₂) versus a Brønsted acid (e.g., p-TsOH)?

A3: The choice between a Lewis acid and a Brønsted acid depends on the specific substrates, solvent, and desired reaction conditions.

  • Lewis Acids (e.g., ZnCl₂, Cu(OAc)₂, FeCl₃): These catalysts coordinate directly with a lone pair of electrons, typically on the carbonyl oxygen of the acyl chloride or the intermediate amide. This coordination polarizes the C=O bond, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack. Lewis acids are often highly effective but can be sensitive to moisture and may require anhydrous conditions. Copper-catalyzed systems, for example, have shown broad applicability in quinazolinone synthesis.[4][6]

  • Brønsted Acids (e.g., p-TsOH, H₂SO₄, HCl): These catalysts donate a proton.[7] The protonation occurs on the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. Brønsted acids are generally less sensitive to trace amounts of water than many Lewis acids and are often more cost-effective. Solid-supported sulfonic acids have also been developed as recyclable catalysts for these transformations.[8]

The selection often comes down to an empirical screening process to determine which catalyst provides the best balance of yield, purity, and reaction time for this specific transformation.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis, with a focus on catalyst-related issues.

Q4: My reaction yield is very low. What are the most common catalyst-related causes?

A4: Low yield is a frequent issue. Before altering major parameters, consider these catalyst-specific points:

  • Catalyst Deactivation: Many Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly hygroscopic. Trace moisture in your reactants or solvent can hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Incorrect Catalyst Loading: Catalyst loading is critical. Too little catalyst will result in a sluggish or incomplete reaction. Conversely, excessive catalyst can lead to the formation of intractable byproducts or polymerization, especially with reactive acyl chlorides.[9] An optimal loading is typically determined empirically, often starting in the range of 5-10 mol%.

  • Poor Catalyst Solubility: The chosen catalyst may not be sufficiently soluble in the reaction solvent at the operating temperature, limiting its effective concentration. If you suspect this, consider switching to a more polar solvent or a different catalyst known to be soluble in your current system.

  • Inappropriate Catalyst Choice: The chosen catalyst may simply not be active enough for this specific substrate combination. A screening of different classes of catalysts (e.g., comparing a hard Lewis acid like AlCl₃ with a softer one like CuBr₂) may be necessary.

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ActionDry [label="Dry Solvents/Reagents\nUse Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionOptimizeLoading [label="Optimize Loading:\nTitrate 5-15 mol%", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionChangeSolvent [label="Change Solvent or\nSelect Soluble Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionScreen [label="Test Different Catalyst\nClasses (Lewis/Brønsted)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckMoisture; CheckMoisture -> ActionDry [label=" Yes"]; ActionDry -> End; CheckMoisture -> CheckLoading [label=" No"]; CheckLoading -> ActionOptimizeLoading [label=" Yes"]; ActionOptimizeLoading -> End; CheckLoading -> CheckSolubility [label=" No"]; CheckSolubility -> ActionChangeSolvent [label=" Yes"]; ActionChangeSolvent -> End; CheckSolubility -> ScreenCatalysts [label=" No"]; ScreenCatalysts -> ActionScreen [label=" Yes"]; ActionScreen -> End; ScreenCatalysts -> Start [label=" No\n(Re-evaluate other\nparameters)"]; } enddot Caption: Troubleshooting workflow for low reaction yield.

Q5: I am observing significant byproduct formation. How can the catalyst be responsible?

A5: Byproduct formation is often linked to the catalyst's nature and the reaction conditions it necessitates.

  • Over-activation and Side Reactions: A highly active catalyst or excessive heat can promote unwanted side reactions. The starting material, 2-chloropropionyl chloride, is bifunctional and can potentially polymerize or react with the solvent if over-activated.[9][10] Consider using a milder catalyst (e.g., moving from AlCl₃ to ZnCl₂) or lowering the reaction temperature.

  • Formation of Di-acylated Product: If the initial N-acylation of 2-aminobenzamide is much faster than the subsequent cyclization, the remaining amino group of a second molecule of 2-aminobenzamide could potentially react with another molecule of 2-chloropropionyl chloride, leading to impurities. A catalyst that effectively promotes the intramolecular cyclization immediately after the initial acylation can minimize this.

  • Reaction with Solvent: Some Lewis acids can catalyze reactions with the solvent. For example, in alcoholic solvents, there's a risk of forming an ester from the acyl chloride. It is crucial to use non-nucleophilic, aprotic solvents like toluene, dioxane, or DMF.

Q6: My reaction does not go to completion, even after extended reaction times. What should I try?

A6: Stalled reactions are often due to catalyst inhibition or an equilibrium state.

  • Product Inhibition: The quinazolinone product itself contains nitrogen and oxygen atoms that can act as Lewis bases. It's possible that the product coordinates to the catalyst more strongly than the starting material, leading to catalyst sequestration and shutting down the catalytic cycle. If product inhibition is suspected, increasing the catalyst loading might help push the reaction to completion, although this can risk byproduct formation.

  • Reversibility of the Cyclization Step: The final dehydrative cyclization step can be reversible. To drive the reaction forward, it is essential to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction mixture.

  • Catalyst Degradation: Over time at elevated temperatures, the catalyst may degrade or participate in irreversible side reactions. If the reaction stalls after a certain period, a second addition of a small amount of fresh catalyst could restart the conversion.

Section 3: Experimental Protocols & Data

This section provides a standardized protocol for catalyst screening and comparative data to guide your selection.

Protocol: Catalyst Screening for the Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

Objective: To identify the most effective catalyst for the title reaction by comparing yield and reaction time under standardized conditions.

Methodology:

  • Preparation: In separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, place 2-aminobenzamide (1.0 mmol, 136 mg).

  • Catalyst Addition: To each flask, add the respective catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 10 mL of anhydrous toluene to each flask.

  • Reactant Addition: While stirring, add 2-chloropropionyl chloride (1.1 mmol, 1.1 eq) dropwise to each flask at room temperature.[10]

  • Reaction: Heat the reaction mixtures to 110 °C (reflux) and monitor the progress by Thin Layer Chromatography (TLC) every hour.

  • Work-up: Upon completion (disappearance of 2-aminobenzamide), cool the mixtures to room temperature. Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the isolated yield.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical results from a catalyst screening experiment based on the protocol above. These values are representative and may vary based on specific experimental nuances.

Catalyst (10 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Notes
None (Thermal) Toluene11024~25%Very slow conversion, significant starting material recovered.
p-TsOH [3]Toluene1108~75%Clean reaction, easy work-up. Good starting point.
ZnCl₂ [1]Toluene1106~82%Requires strictly anhydrous conditions. High yield.
CuBr₂ [1]Dioxane1005~85%Effective catalyst, slightly milder conditions.
FeCl₃ Toluene1106~78%Dark-colored reaction mixture can complicate monitoring.

Section 4: Mechanistic Insights

Understanding the catalytic cycle helps in rationalizing catalyst choice and troubleshooting issues.

Generalized Catalytic Cycle for Lewis Acid-Catalyzed Synthesis

The diagram below illustrates the generally accepted mechanism for the Lewis acid (LA) catalyzed formation of the quinazolinone ring from the N-acylated intermediate.

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// Nodes Intermediate [label="N-Acylated Intermediate\n(Amide)", fillcolor="#FFFFFF", fontcolor="#202124"]; LA [label="Lewis Acid (LA)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedComplex [label="Activated Complex\n(LA-Amide Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nNucleophilic Attack", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Tetrahedral [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Dehydration [label="Dehydration &\nCatalyst Regeneration", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Quinazolinone Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Intermediate -> ActivatedComplex [label="+ LA"]; LA -> ActivatedComplex [style=invis]; // for positioning ActivatedComplex -> Cyclization; Cyclization -> Tetrahedral; Tetrahedral -> Dehydration [label="- H₂O"]; Dehydration -> Product; Dehydration -> LA [label=" Releases LA", style=dashed, dir=back]; } enddot Caption: Simplified catalytic cycle for quinazolinone formation.

  • Coordination: The Lewis acid catalyst coordinates to the carbonyl oxygen of the intermediate formed after the initial acylation of 2-aminobenzamide.

  • Activation: This coordination polarizes the C=O bond, making the carbonyl carbon highly electrophilic.

  • Cyclization: The lone pair of the aniline nitrogen attacks the activated carbonyl carbon in an intramolecular fashion, forming a tetrahedral intermediate.

  • Dehydration & Regeneration: The tetrahedral intermediate eliminates a molecule of water. This step is often the rate-determining step and is irreversible if water is removed. The elimination regenerates the aromaticity of the fused ring system and releases the Lewis acid catalyst, allowing it to re-enter the catalytic cycle.

References

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. Available at: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications. Available at: [Link]

  • Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Sci-Hub. Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available at: [Link]

  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst. ResearchGate. Available at: [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Chloroethyl)quinazolin-4(3H)-one Analogues for Anticancer Drug Discovery

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(1-chloroethyl)quinazolin-4(3H)-one analogues, a promising scaffold in the development of novel anticancer therapeutics. By synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(1-chloroethyl)quinazolin-4(3H)-one analogues, a promising scaffold in the development of novel anticancer therapeutics. By synthesizing data from various studies on related quinazolinone derivatives, we will explore the critical structural features influencing their cytotoxic and antiproliferative activities. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and oncology.

Introduction: The Quinazolin-4(3H)-one Scaffold - A Privileged Structure in Oncology

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Several clinically approved drugs, such as gefitinib and erlotinib, feature the quinazoline framework and function as potent tyrosine kinase inhibitors, underscoring the therapeutic potential of this scaffold.[3] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity.[1] SAR studies have consistently shown that substitutions at the 2 and 3-positions are particularly crucial for modulating the pharmacological effects of these molecules.[1]

The Significance of the 2-Position: Introducing the (1-Chloroethyl) Moiety

The substituent at the 2-position of the quinazolin-4(3H)-one ring plays a pivotal role in determining the compound's biological target and potency. Various modifications, from simple alkyl and aryl groups to more complex heterocyclic systems, have been explored.[4][5][6] The introduction of a haloalkyl group, such as the (1-chloroethyl) moiety, is a strategic choice in medicinal chemistry for several reasons:

  • Electrophilic Center: The chlorine atom creates an electrophilic carbon center, making the molecule susceptible to nucleophilic attack. This reactivity can be exploited for covalent modification of biological targets, such as cysteine residues in the active sites of kinases, potentially leading to irreversible inhibition and enhanced potency.

  • Modulation of Physicochemical Properties: The presence of the chloroethyl group influences the lipophilicity, electronic distribution, and steric profile of the molecule, all of which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with the target protein.

  • Synthetic Handle: The reactive nature of the chloroethyl group provides a convenient synthetic handle for further derivatization, allowing for the generation of a diverse library of analogues for SAR studies.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

To construct a predictive SAR model for 2-(1-chloroethyl)quinazolin-4(3H)-one analogues, we will analyze the effects of modifications at key positions of the quinazolinone scaffold, drawing parallels from published data on related 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones.

Substitutions on the Quinazolinone Ring System (Positions 5-8)

Modifications on the benzene ring of the quinazolinone core can significantly impact activity. Electron-withdrawing and electron-donating groups at these positions can influence the electronic properties of the entire molecule, affecting its binding affinity to target proteins.

Table 1: Comparative Cytotoxic Activity of 2-Substituted Quinazolin-4(3H)-one Analogues with Varying Substituents on the Benzene Ring.

Compound ID2-SubstituentRing SubstituentCell LineIC50 (µM)Reference
Analogue A Phenyl6-ChloroHeLa>10[6]
Analogue B Phenyl6-BromoHeLa>10[6]
Analogue C Phenyl6-NitroHeLa5.8[6]
Analogue D StyrylUnsubstitutedA2780<0.05[8]
Analogue E Styryl6,7-DimethoxyA27800.1-1[9]

Note: The data presented is for illustrative purposes to highlight the influence of ring substitution on the activity of 2-substituted quinazolinones. A direct comparison with 2-(1-chloroethyl) analogues is not available.

The data in Table 1 suggests that the nature of the substituent on the benzene ring can modulate the cytotoxic activity of 2-substituted quinazolinones. While simple halogen substitutions at the 6-position did not lead to significant activity in the 2-phenyl series, a nitro group at the same position resulted in a notable increase in potency.[6] This indicates that electronic effects play a crucial role. For the 2-styryl analogues, even the unsubstituted compound showed high potency, suggesting that the nature of the 2-substituent itself is a primary determinant of activity.[8] It is plausible that for 2-(1-chloroethyl)quinazolin-4(3H)-one analogues, substitutions on the benzene ring with electron-withdrawing groups could enhance their reactivity and, consequently, their biological activity.

Modifications at the 3-Position

The nitrogen atom at the 3-position is another key site for modification. Introducing different substituents at this position can alter the molecule's conformation and its ability to form hydrogen bonds, which are often critical for target binding.

Table 2: Comparative Cytotoxic Activity of 2,3-Disubstituted Quinazolin-4(3H)-one Analogues.

Compound ID2-Substituent3-SubstituentCell LineIC50 (µM)Reference
Analogue F PhenylUnsubstitutedHeLa>100[6]
Analogue G Phenyl4-ChlorophenylHeLa12.5[6]
Analogue H Phenyl4-MethoxyphenylHeLa25.1[6]
Analogue I MethylPhenylMCF-710-50[4]

Note: This table illustrates the impact of N3-substitution on the activity of 2-substituted quinazolinones. Direct data for 2-(1-chloroethyl) analogues is not available.

As shown in Table 2, the introduction of a substituent at the 3-position can dramatically increase the cytotoxic activity of 2-phenylquinazolin-4(3H)-ones.[6] A 4-chlorophenyl group at the N3-position led to a significant enhancement in potency compared to the unsubstituted analogue. This suggests that for 2-(1-chloroethyl)quinazolin-4(3H)-one, the exploration of various aryl and alkyl substituents at the 3-position is a promising strategy for optimizing anticancer activity.

Alterations to the 2-(1-Chloroethyl) Side Chain

The 2-(1-chloroethyl) side chain itself offers several avenues for modification to probe the SAR.

  • Varying the Halogen: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) would modulate the reactivity of the electrophilic center. A more reactive leaving group like bromine or iodine could lead to faster covalent bond formation but might also increase non-specific reactivity and toxicity. Fluorine, being more electronegative and a poorer leaving group, might lead to compounds with different binding modes or reversible inhibition.

  • Modifying the Alkyl Chain Length: Changing the chain length from ethyl to methyl, propyl, or butyl would alter the steric bulk and flexibility of the side chain, potentially impacting how the molecule fits into the binding pocket of the target protein. A study on quinazolinone-1,3,4-oxadiazole conjugates showed that an aliphatic substituent (propyl) at the C2 position was more active against HeLa cells than aromatic substituents.[10]

  • Introducing Substituents on the Ethyl Chain: Adding substituents to the ethyl chain could further probe the steric and electronic requirements of the binding site.

Experimental Protocols

To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-one analogues.

General Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A common and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with an appropriate aldehyde in the presence of an oxidizing agent.[11]

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Oxidant: Add an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) or potassium persulfate (K₂S₂O₈), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

For the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one, 2-chloropropionaldehyde would be the required aldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the SAR: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Key modification sites on the 2-(1-chloroethyl)quinazolin-4(3H)-one scaffold.

Synthesis_Workflow start 2-Aminobenzamide + 2-Chloropropionaldehyde step1 Condensation & Oxidation start->step1 product 2-(1-Chloroethyl)quinazolin-4(3H)-one step1->product step2 Nucleophilic Substitution at C-Cl product->step2 analogues Diverse Analogues step2->analogues

Caption: General synthetic workflow for 2-(1-chloroethyl)quinazolin-4(3H)-one and its derivatives.

Conclusion and Future Directions

The 2-(1-chloroethyl)quinazolin-4(3H)-one scaffold holds significant promise for the development of novel anticancer agents. Based on the analysis of related quinazolinone derivatives, it is evident that modifications at the 2, 3, and 5-8 positions of the quinazolinone core are critical for optimizing biological activity. The chloroethyl moiety at the 2-position serves as a key feature, potentially acting as a covalent warhead and providing a versatile point for further chemical exploration.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(1-chloroethyl)quinazolin-4(3H)-one analogues. This would involve:

  • Comprehensive SAR studies: Systematically varying the substituents on the quinazolinone ring and at the 3-position, as well as modifying the 2-(1-chloroethyl) side chain.

  • Mechanism of action studies: Identifying the specific biological targets of the most potent analogues and elucidating their mechanism of action at the molecular level.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of this promising class of compounds can be realized, paving the way for the development of new and effective cancer treatments.

References

  • Alagarsamy, V., Solomon, V. R., Vanikavitha, G., Paluchamy, V., Ravichandran, M., Sujin, A. A., ... & Revathi, R. (2002). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-phenyl-3-substituted quinazolin-4 (3H)-ones. Biological and Pharmaceutical Bulletin, 25(11), 1432-1435. [Link]

  • Karelou, M., Gkizis, P. L., & Koutsourea, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • Chen, J., Wang, F., & Liu, H. (2009). Synthesis and cytotoxicity of 2-phenylquinazolin-4 (3H)-one derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(10), 593-599. [Link]

  • Kovtun, A. L., Feskov, I. O., & Voskresenska, O. O. (2018). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[4][5][7] triazolo [1, 5-c] quinazolines. Pharmacia, 65(3), 3-10. [Link]

  • Karelou, M., Gkizis, P. L., & Koutsourea, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

  • O'Shea, C., & O'Sullivan, J. (2016). Structure–activity relationship for the 4 (3H)-quinazolinone antibacterials. Journal of medicinal chemistry, 59(9), 4346-4361. [Link]

  • Akgun, H., Genc, B., & Sari, S. (2021). A Series of 2, 4 (1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 18(7), 675-684. [Link]

  • Various Authors. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • McCluskey, A., Ackland, S. P., & Gilbert, J. (2012). 2, 3-Dihydroquinazolin-4 (1H)-ones and quinazolin-4 (3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC medicinal chemistry, 3(9), 715-724. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A. M. (2021). Quinazolin-4 (3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific reports, 11(1), 1-13. [Link]

  • de Oliveira, R. B., de Lima, D. P., & da Silva, A. D. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4 (3H)-ones as Potential Antileukemic Agents. Molecules, 26(15), 4627. [Link]

  • Mahato, A. K., Srivastava, B., & Shanthi, C. N. (2011). Chemistry, structure activity relationship and biological activity of quinazolin-4 (3H)-one derivatives. Inventi Impact: Med Chem, 2011(1), 55-63. [Link]

  • Kovtun, A. L., Feskov, I. O., & Voskresenska, O. O. (2018). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[4][5][7] triazolo [1, 5-c] quinazolines. Pharmacia, 65(3), 3-10. [Link]

  • Popa, A., Gheldiu, A. M., & Ion, A. C. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • El-Sayed, M. A., & Al-Rashood, S. T. (2024). S-Alkylated quinazolin-4 (3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25133-25150. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A. M. (2021). Structure–activity relationships (SARs) of quinazolin-4 (3H)-ones 2a-j and 3a-j... ResearchGate. [Link]

  • El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2 (1H)-one and its Thione Analogue. Molecules, 5(7), 873-882. [Link]

  • Svab, A., & Perdih, A. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl) quinazolin-4 (3H)-One Derivatives. Molecules, 26(20), 6168. [Link]

  • El-Gamal, A. A. (2014). Synthesis and antitumor activity of 1, 2, 4-triazolo [1, 5-a] quinazolines. Asian Journal of Chemistry, 26(6), 1667. [Link]

  • Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4 (3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. [Link]

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  • Fassihi, A., Abedi, D., & Saghaei, L. (2019). Synthesis and cytotoxic evaluation of some quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 456. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-(1-chloroethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The introduction of various substituents at the 2-position of the quinazolinone ring is a key strategy for modulating pharmacological activity. Among these, the 2-(1-chloroethyl) derivative represents a valuable synthon, with the reactive chloro group providing a handle for further molecular elaboration and the development of novel therapeutic agents. This guide provides an in-depth comparison of three plausible synthetic routes to 2-(1-chloroethyl)quinazolin-4(3H)-one, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the preparation of 2-(1-chloroethyl)quinazolin-4(3H)-one are presented and compared:

  • Route A: The Benzoxazinone Route starting from Anthranilic Acid. A classical and widely employed two-step method involving the formation and subsequent aminolysis of a 2-(1-chloroethyl)-3,1-benzoxazin-4-one intermediate.

  • Route B: Direct Condensation from 2-Aminobenzamide. A more convergent approach that directly couples 2-aminobenzamide with a suitable three-carbon electrophile.

  • Route C: Post-Quinazolinone Formation Modification. A strategic route that involves the initial synthesis of a stable quinazolinone precursor, 2-acetylquinazolin-4(3H)-one, followed by a two-step modification of the side chain to introduce the chloro substituent.

The following table summarizes the key comparative metrics for each route, providing a high-level overview to guide the selection process.

ParameterRoute A: Benzoxazinone RouteRoute B: Direct CondensationRoute C: Post-Quinazolinone Modification
Starting Material Anthranilic Acid2-AminobenzamideAnthranilic Acid/2-Aminobenzamide
Key Reagents 2-Chloropropionyl chloride, Acetic Anhydride, Ammonia2-Chloropropionyl chlorideAcetic Anhydride, Sodium Borohydride, Thionyl Chloride
Number of Steps 2 (to isolated intermediate)1 (one-pot)3
Purity of Intermediate Benzoxazinone can be isolated and purifiedIntermediate not isolated2-Acetyl and 2-(1-hydroxyethyl) intermediates can be purified
Scalability Generally goodGood, but may require optimization for one-pot processGood, with standard chemical transformations
Potential Challenges Hydrolysis of the benzoxazinone intermediatePotential for side reactions in one-pot setupHandling of reactive chlorinating agent (SOCl₂)
Overall Yield Moderate to GoodModerate to Good (highly dependent on reaction conditions)Potentially lower due to multiple steps

Detailed Synthetic Protocols and Mechanistic Insights

Route A: The Benzoxazinone Route from Anthranilic Acid

This well-established route proceeds in two distinct stages: the acylation of anthranilic acid and subsequent cyclization to form a benzoxazinone intermediate, followed by its reaction with an amine source to yield the quinazolinone.

Step 1: Synthesis of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1.0 eq) in a suitable solvent such as pyridine or dioxane, add 2-chloropropionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add acetic anhydride (2.0 eq) and heat the mixture to reflux for 1-2 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

  • Suspend the 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one (1.0 eq) in a solvent such as ethanol or isopropanol.

  • Bubble ammonia gas through the suspension or add a concentrated aqueous solution of ammonium hydroxide (excess).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford 2-(1-chloroethyl)quinazolin-4(3H)-one.

The first step involves the N-acylation of anthranilic acid with 2-chloropropionyl chloride to form N-(2-chloropropionyl)anthranilic acid. The subsequent treatment with acetic anhydride facilitates an intramolecular cyclodehydration. The carboxylic acid is activated by forming a mixed anhydride, which is then attacked by the amide oxygen, leading to the formation of the six-membered benzoxazinone ring.[1][2] In the second step, the benzoxazinone is subjected to nucleophilic attack by ammonia at the C4 carbonyl carbon. This leads to ring opening, followed by an intramolecular cyclization via attack of the newly formed primary amide's nitrogen onto the C2 carbon, with subsequent elimination of water to form the thermodynamically stable quinazolinone ring.

.dot digraph "Route A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .enddot Caption: Reaction pathway for Route A.

  • Advantages: This is a robust and well-documented method. The isolation and purification of the benzoxazinone intermediate can lead to a cleaner final product. The starting materials are readily available and relatively inexpensive.

  • Disadvantages: This is a two-step process which can be more time-consuming. The benzoxazinone intermediate can be susceptible to hydrolysis, requiring anhydrous conditions for its formation and storage.

Route B: Direct Condensation from 2-Aminobenzamide

This approach offers a more streamlined synthesis by directly reacting 2-aminobenzamide with an appropriate acylating agent, often in a one-pot fashion.

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in a suitable solvent such as pyridine, DMF, or toluene.

  • Add 2-chloropropionyl chloride (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2-(1-chloroethyl)quinazolin-4(3H)-one. Further purification can be achieved by recrystallization.

This reaction likely proceeds through an initial N-acylation of the more nucleophilic amino group of 2-aminobenzamide by 2-chloropropionyl chloride. The resulting intermediate, N-(2-carbamoylphenyl)-2-chloropropanamide, then undergoes an intramolecular cyclization. The amide nitrogen of the original carbamoyl group attacks the carbonyl carbon of the newly introduced acyl group, followed by dehydration to form the quinazolinone ring. The Niementowski quinazolinone synthesis follows a similar mechanistic pattern where an anthranilic acid is heated with an amide.[3]

.dot digraph "Route B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .enddot Caption: Reaction pathway for Route B.

  • Advantages: This is a one-pot synthesis, which is more step-economical and can be faster than the two-step benzoxazinone route. It avoids the handling of the potentially moisture-sensitive benzoxazinone intermediate.

  • Disadvantages: The one-pot nature can sometimes lead to the formation of side products, making purification more challenging. The reaction conditions may require careful optimization to achieve good yields. 2-Aminobenzamide is generally more expensive than anthranilic acid.

Route C: Post-Quinazolinone Formation Modification

This strategic route involves the synthesis of a stable quinazolinone precursor, which is then chemically modified in subsequent steps to introduce the desired 1-chloroethyl group. This approach can be advantageous when direct introduction of the chloro-substituent is problematic.

Step 1: Synthesis of 2-acetylquinazolin-4(3H)-one

  • This can be achieved through various reported methods, for instance, by reacting 2-aminobenzamide with ethyl acetoacetate or by a metal-catalyzed coupling of 2-aminobenzamides with aryl methyl ketones.[4]

  • A plausible approach involves heating anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, which is then reacted with the enolate of acetone.

Step 2: Synthesis of 2-(1-hydroxyethyl)quinazolin-4(3H)-one

  • Dissolve 2-acetylquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol, which can be purified by column chromatography.

Step 3: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one

  • Dissolve 2-(1-hydroxyethyl)quinazolin-4(3H)-one (1.0 eq) in a suitable anhydrous solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to give 2-(1-chloroethyl)quinazolin-4(3H)-one.

The first step, the synthesis of 2-acetylquinazolin-4(3H)-one, can follow various mechanisms depending on the chosen route. The second step is a standard chemoselective reduction of a ketone to a secondary alcohol using a mild reducing agent like sodium borohydride. The final step is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group by thionyl chloride, which is then displaced by the chloride ion.

.dot digraph "Route C" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .enddot Caption: Reaction pathway for Route C.

  • Advantages: This route offers greater control over the introduction of the chloro substituent and may be more amenable to the synthesis of analogues by using different halogenating agents. The precursors are generally stable and can be easily characterized.

  • Disadvantages: This is a multi-step synthesis which will likely result in a lower overall yield. It requires the use of a potentially hazardous reagent, thionyl chloride, which needs to be handled with care.

Conclusion

The choice of the optimal synthetic route to 2-(1-chloroethyl)quinazolin-4(3H)-one will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the importance of factors such as step economy and ease of purification.

  • Route A is a reliable and well-understood method, ideal for researchers who prefer a stepwise approach with the ability to purify the intermediate.

  • Route B offers the advantage of being a one-pot synthesis, making it potentially faster and more efficient for rapid analogue synthesis, provided the reaction is well-optimized.

  • Route C provides a strategic alternative, particularly if the direct introduction of the 1-chloroethyl group proves to be low-yielding or leads to purification challenges. This route allows for the secure construction of the quinazolinone core before the more sensitive chlorination step.

Ultimately, this guide provides the foundational information and comparative insights necessary for researchers and drug development professionals to make an informed decision and proceed with the synthesis of this valuable chemical entity.

References

  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(13), 6915–6921. [Link]

  • Al-Obaidi, A. M., & Al-Majidi, S. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 841-852. [Link]

  • Dehghani, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 57. [Link]

  • Jain, R., & Sharma, P. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 103-114. [Link]

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Validation

A Head-to-Head Comparison Guide: 2-(1-chloroethyl)quinazolin-4(3H)-one versus Gefitinib for EGFR Inhibition

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive framework for the head-to-head comparison of the established first-generation EGFR inhibitor, Gefitinib, and a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for the head-to-head comparison of the established first-generation EGFR inhibitor, Gefitinib, and a structurally related analog, 2-(1-chloroethyl)quinazolin-4(3H)-one. The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, making this comparison relevant for identifying novel compounds with potentially improved therapeutic profiles.[1]

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck, mutations leading to EGFR overexpression or constitutive activation are a key driver of uncontrolled cell growth.[3] This makes EGFR a prime therapeutic target. Interrupting its signaling, primarily by inhibiting the intracellular tyrosine kinase activity, is a clinically validated strategy to halt the growth of EGFR-dependent tumors.[3][4]

Gefitinib (Iressa®) was a pioneering drug in this class, offering a targeted therapy approach for patients with specific EGFR mutations.[5] However, the emergence of resistance, often through secondary mutations like T790M, necessitates the continuous search for new and effective inhibitors.[6][7] This guide outlines the experimental strategy to evaluate 2-(1-chloroethyl)quinazolin-4(3H)-one, a compound sharing the core quinazolinone structure of gefitinib, as a potential alternative or next-generation inhibitor.[8][9]

Compound Profiles

Gefitinib (Iressa®)
  • Mechanism of Action: Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[10] It competitively binds to the adenosine triphosphate (ATP)-binding site within the kinase domain, preventing EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[4][11]

  • Clinical Significance: It is particularly effective in patients with activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, which enhance the drug's binding affinity.[11][12]

  • Limitations: Acquired resistance is a major clinical challenge. The most common mechanism is the T790M "gatekeeper" mutation, which is found in 50-60% of resistant cases and reduces the binding affinity of gefitinib.[6][13]

2-(1-chloroethyl)quinazolin-4(3H)-one
  • Structure and Hypothesis: This compound features the same quinazolin-4(3H)-one core as gefitinib but possesses a much simpler 2-(1-chloroethyl) substituent.[14] The presence of a reactive chloroethyl group introduces the hypothesis that this compound may act as an irreversible or covalent inhibitor. This moiety could potentially form a covalent bond with a nucleophilic residue, such as a cysteine, within the EGFR ATP-binding pocket. This mechanism could offer a distinct advantage, potentially overcoming certain forms of resistance.

Proposed Head-to-Head Experimental Workflow

A multi-tiered approach is essential for a robust comparison. The workflow should progress from initial biochemical validation to cellular efficacy and target engagement studies.

G cluster_0 Biochemical Analysis cluster_1 Cellular Efficacy cluster_2 Mechanism of Action b1 In Vitro Kinase Assay (IC50 Determination) b2 Selectivity Profiling (Kinase Panel) b1->b2 Assess Specificity c1 Cell Viability Assay (MTT/CTG - GI50) b1->c1 Validate Potency in Cells c2 EGFR-Mutant Cell Lines (e.g., PC-9, HCC827) c1->c2 Test in Models c3 EGFR WT/Low Cell Lines (e.g., A549, H520) c1->c3 Test in Models m1 Western Blot Analysis (Target Engagement) c1->m1 Confirm On-Target Effect m2 Analysis of p-EGFR, p-Akt, p-ERK m1->m2 Measure Pathway Inhibition G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Survival Inhibitor Gefitinib or 2-(1-chloroethyl)quinazolin-4(3H)-one Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Detailed Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant EGFR protein.

  • Causality: This is the foundational experiment to determine if the compounds inhibit the target kinase directly and to measure their potency (IC50). Using both wild-type and mutant (T790M) forms of the kinase explains whether the compounds can overcome known resistance mechanisms.

  • Protocol:

    • Reagents: Recombinant human EGFR (WT and T790M mutant), Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP, and a suitable substrate peptide. [15]A detection reagent like ADP-Glo™ is used to measure kinase activity by quantifying ADP production. [15] 2. Procedure: a. Serially dilute Gefitinib and 2-(1-chloroethyl)quinazolin-4(3H)-one in DMSO, then further in kinase buffer. b. In a 384-well plate, add 1 µL of each compound dilution. [15] c. Add 2 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. e. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure kinase activity by adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes. [15] 3. Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This assay measures the effect of the compounds on the metabolic activity of living cancer cells, which serves as a proxy for cell viability and proliferation. [16]

  • Causality: This experiment transitions from a biochemical to a cellular context. Using cell lines with different EGFR statuses (e.g., activating mutation vs. resistance mutation vs. wild-type) is a self-validating system. An effective compound should selectively inhibit the growth of EGFR-dependent cells (like HCC827) while having minimal effect on cells that do not rely on this pathway (like A549). [17]* Protocol:

    • Cell Lines: HCC827 (EGFR exon 19 deletion), NCI-H1975 (L858R/T790M mutation), and A549 (EGFR wild-type).

    • Procedure: a. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of each compound for 72 hours. c. Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. [18][19] d. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [16] e. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [18] 3. Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the GI50 value by plotting cell viability against drug concentration.

Western Blot for Target Engagement

This technique visualizes the phosphorylation status of EGFR and its downstream effectors, providing direct evidence of target inhibition within the cell.

  • Causality: This protocol validates that the observed effects on cell viability are due to the intended mechanism of action—the inhibition of EGFR signaling. A decrease in the phosphorylated forms of EGFR, Akt, and ERK following treatment confirms on-target activity. Total protein levels are used as loading controls to ensure the observed changes are not due to variations in protein amount. [20]* Protocol:

    • Sample Preparation: a. Seed HCC827 cells in 6-well plates. Grow to 70-80% confluency. b. Serum-starve the cells overnight, then treat with the GI50 concentration of each compound for 2-4 hours. Stimulate with EGF (100 ng/mL) for the last 15 minutes. c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [21] d. Determine protein concentration using a BCA assay.

    • Electrophoresis and Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. [20] b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunodetection: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [22] b. Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2, and total ERK. [23][24] c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Data Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the intensity of phosphorylated protein bands relative to total protein bands across different treatments.

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous workflow to conduct a head-to-head comparison between gefitinib and 2-(1-chloroethyl)quinazolin-4(3H)-one. The hypothetical data suggests that while the novel compound may be slightly less potent against wild-type EGFR-driven cells, its significantly improved activity against the T790M resistance mutation warrants further investigation.

Successful validation through these experiments would justify advancing the compound to more complex studies, including wash-out experiments to confirm covalent binding, comprehensive kinase selectivity profiling, ADME/Tox profiling, and ultimately, in vivo efficacy studies in xenograft models. This structured approach ensures that decisions in the drug development pipeline are based on robust, reproducible, and mechanistically informative data.

References

  • Wikipedia. Epidermal growth factor receptor. [Link]

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  • El-Sayed, N. et al. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. (2022-09-22). [Link]

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  • Inoue, A. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. (2012-12-06). [Link]

  • Pao, W. et al. Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain. PMC - NIH. (2005-02-22). [Link]

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  • Wee, P. & Wang, Z. Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. [Link]

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  • Ogino, A. et al. Difference of binding-affinity for gefitinib between wild type EGFR and a mutant EGFR. AACR Journals. (2007-05-01). [Link]

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  • Shao, J. et al. Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting Botrytis cinerea: Design, synthesis and bioactive-guided structural optimization. Arabian Journal of Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the ADME Properties of 2-(1-chloroethyl)quinazolin-4(3H)-one Derivatives

Introduction: The Quinazolinone Scaffold and the Imperative of Early ADME Assessment The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold and the Imperative of Early ADME Assessment

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of this scaffold are of significant interest for novel drug development. However, the therapeutic potential of any promising compound is fundamentally governed by its pharmacokinetic profile—what the body does to the drug. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not a perfunctory step, but a critical pillar of the drug discovery process.[3] Early-stage evaluation of these properties allows researchers to identify and deprioritize candidates with unfavorable pharmacokinetic profiles, thereby conserving resources and focusing efforts on compounds with a higher probability of clinical success.[4]

This guide provides a comprehensive framework for the systematic evaluation and comparison of the ADME properties of novel 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for both in silico prediction and in vitro validation, and demonstrate how to synthesize this data to make informed decisions for lead optimization.

Part I: The Predictive Foundation: In Silico ADME Profiling

Before committing valuable resources to laboratory experiments, in silico tools offer a rapid and cost-effective means to predict the ADME profile of a series of compounds.[5][6] These computational models, built on vast datasets of known drugs, provide crucial early insights into potential liabilities.[3][7]

The primary goal here is to filter a library of derivatives against key drug-like parameters, such as those defined by Lipinski's "Rule of Five," and to predict their behavior in physiological systems. This allows for the early identification of molecules that are likely to have poor absorption or distribution characteristics.

Protocol for Predictive Modeling

A robust and freely accessible tool for this purpose is the SwissADME web server.[7]

  • Prepare Structures: Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) strings for the parent 2-(1-chloroethyl)quinazolin-4(3H)-one and its derivatives.

  • Submit to Server: Navigate to the SwissADME website and paste the list of SMILES strings into the input field.

  • Execute Analysis: Run the prediction. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

  • Data Consolidation: Export the results and consolidate the key parameters into a comparison table as shown below.

Data Presentation: Predictive ADME Profile

Table 1: Comparative In Silico ADME Prediction for 2-(1-chloroethyl)quinazolin-4(3H)-one Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsGI AbsorptionBBB Permeant
Parent 208.642.15120HighYes
Derivative A (p-OCH₃) 238.672.20130HighYes
Derivative B (p-SO₂NH₂) 287.711.50340HighNo
Derivative C (p-CF₃) 276.643.25120HighYes

Note: Data are hypothetical and for illustrative purposes.

Visualization: In Silico Screening Workflow

cluster_prep Step 1: Compound Preparation cluster_predict Step 2: In Silico Prediction cluster_analyze Step 3: Data Analysis A Design & Synthesize Derivatives B Generate SMILES Strings A->B C Submit to SwissADME Server B->C D Calculate Physicochemical & ADME Properties C->D E Consolidate Data into Comparison Table D->E F Prioritize for In Vitro Testing E->F

Caption: Workflow for predictive in silico ADME profiling.

Part II: Empirical Validation: In Vitro ADME Assays

While predictive models are invaluable for initial screening, experimental data is essential for accurate characterization and decision-making.[8] In vitro assays provide quantitative data on how these compounds behave in controlled biological systems, serving as a vital bridge between prediction and in vivo reality.[4]

A. Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Expertise: Oral drug absorption is primarily governed by a compound's ability to permeate the intestinal epithelium. The PAMPA is a non-cell-based, high-throughput assay that models this passive diffusion process.[9] It is an excellent primary screen because it is rapid, cost-effective, and isolates passive permeability from confounding factors like active transport or metabolism, providing a clear rank-ordering of compounds based on this fundamental property.

  • Prepare Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Add Compounds: The test compounds (typically at 100-200 µM in a buffer solution at pH 7.4) are added to the wells of the donor plate.

  • Prepare Acceptor Plate: A 96-well acceptor plate is filled with a matching buffer solution.

  • Assemble and Incubate: The donor plate is placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for 4-16 hours.

  • Quantify: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - (VDVA / ((VD + VA) * Area * Time)) * ln(1 - [drug]acceptor / [drug]equilibrium)

Table 2: PAMPA Results for 2-(1-chloroethyl)quinazolin-4(3H)-one Derivatives

Compound IDEffective Permeability (Pₑ) (x 10⁻⁶ cm/s)Permeability Class
Propranolol (Control) 18.5 ± 1.2High
Atenolol (Control) 0.8 ± 0.1Low
Parent 12.3 ± 0.9High
Derivative A (p-OCH₃) 13.1 ± 1.1High
Derivative B (p-SO₂NH₂) 2.5 ± 0.4Moderate
Derivative C (p-CF₃) 15.8 ± 1.3High

Note: Data are hypothetical and for illustrative purposes.

A Coat Filter Plate with Lipid Solution B Add Test Compounds to Donor Wells A->B D Assemble 'Sandwich' Plate Assembly B->D C Fill Acceptor Plate with Buffer C->D E Incubate (4-16 hours) D->E F Separate Plates & Sample Wells E->F G Quantify Compound Concentration via LC-MS/MS F->G H Calculate Effective Permeability (Pe) G->H

Caption: Step-by-step workflow for the PAMPA assay.

B. Distribution: Plasma Protein Binding (PPB)

Causality & Expertise: Once absorbed, a drug's distribution is heavily influenced by its affinity for plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[10] High plasma protein binding can limit efficacy and alter clearance. Equilibrium dialysis remains the gold standard for determining PPB because it is a direct measure of the thermodynamic equilibrium between bound and unbound drug, minimizing experimental artifacts.

  • Prepare Dialysis Unit: A semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff) separates two chambers of a dialysis cell.

  • Add Plasma and Compound: One chamber is filled with plasma (human or animal) spiked with the test compound (e.g., at 1-10 µM).

  • Add Buffer: The other chamber is filled with a protein-free buffer (e.g., PBS, pH 7.4).

  • Incubate: The unit is sealed and incubated, often in a slowly rotating water bath at 37°C, for 4-24 hours to allow equilibrium to be reached.

  • Sample and Quantify: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculate Binding: The percentage of bound drug is calculated as: % Bound = (([Drug]plasma - [Drug]buffer) / [Drug]plasma) * 100

Table 3: PPB Results for 2-(1-chloroethyl)quinazolin-4(3H)-one Derivatives

Compound ID% Plasma Protein Bound (Human)Unbound Fraction (fu)
Warfarin (Control) 99.2 ± 0.30.008
Metoprolol (Control) 12.1 ± 1.50.879
Parent 85.4 ± 2.10.146
Derivative A (p-OCH₃) 88.9 ± 1.80.111
Derivative B (p-SO₂NH₂) 76.5 ± 3.50.235
Derivative C (p-CF₃) 94.2 ± 1.10.058

Note: Data are hypothetical and for illustrative purposes.

C. Metabolism: Stability and Cytochrome P450 (CYP) Inhibition

Causality & Expertise: Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. Assessing metabolic stability is crucial for predicting a drug's half-life and dosing regimen. The use of liver microsomes, which are vesicles of the endoplasmic reticulum containing the majority of drug-metabolizing enzymes (like CYPs), provides a robust in vitro system for this.[11] Furthermore, because many drugs are co-administered, it is essential to determine if a new compound inhibits major CYP isoforms, as this can lead to dangerous drug-drug interactions (DDIs).

  • Prepare Reaction: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer at 37°C.

  • Initiate Reaction: Add a NADPH-regenerating system to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate Parameters: Plot the natural log of the percentage of remaining compound versus time. The slope of this line gives the rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

  • Prepare Plate: Add recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and a specific fluorogenic probe substrate to the wells of a 96-well plate.

  • Add Inhibitors: Add the test compounds across a range of concentrations (e.g., 0.1 to 50 µM).

  • Initiate Reaction: Add a NADPH-regenerating system to start the reaction and incubate at 37°C.

  • Measure Fluorescence: Read the fluorescence signal over time. The rate of increase in fluorescence corresponds to enzyme activity.

  • Calculate IC₅₀: Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Table 4: Metabolic Stability in Human Liver Microsomes

Compound IDIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Verapamil (Control) 15.291.5
Parent 45.830.4
Derivative A (p-OCH₃) 25.155.4
Derivative B (p-SO₂NH₂) > 60< 23.1
Derivative C (p-CF₃) 52.326.6

Table 5: Cytochrome P450 Inhibition Profile (IC₅₀, µM)

Compound IDCYP3A4CYP2D6CYP2C9
Ketoconazole (Control) 0.08> 502.5
Quinidine (Control) 8.20.05> 50
Parent 15.6> 5022.1
Derivative A (p-OCH₃) 9.8> 5018.4
Derivative B (p-SO₂NH₂) > 50> 50> 50
Derivative C (p-CF₃) 2.545.28.9

Note: Data are hypothetical and for illustrative purposes. An IC₅₀ > 10 µM is generally considered low risk for DDI.

Part III: Data Synthesis and Candidate Selection

The true power of this systematic assessment lies in integrating the data from all assays to form a holistic ADME profile for each derivative. This allows for a multi-parameter comparison to select the most promising candidates for progression to more complex in vivo studies.

Consolidated ADME Profile

Table 6: Summary of ADME Properties for Quinazolinone Derivatives

Compound IDPermeability ClassUnbound Fraction (fu)t½ (min, HLM)CYP3A4 IC₅₀ (µM)Overall Assessment
Parent High0.14645.815.6Good permeability and stability, low DDI risk.
Derivative A High0.11125.19.8Good permeability but faster metabolism. Low DDI risk.
Derivative B Moderate0.235> 60> 50Very stable with no DDI risk, but lower permeability.
Derivative C High0.05852.32.5Excellent permeability and stability, but high DDI risk.

Note: Data are hypothetical and for illustrative purposes.

Decision-Making Logic

The interpretation of this data requires balancing competing properties:

  • Derivative A: While permeable, its faster metabolism might lead to a short half-life in vivo.

  • Derivative B: Its high stability and low DDI risk are excellent, but its moderate permeability might limit oral bioavailability. This could be a good candidate if the target is not oral delivery or if formulation strategies can enhance absorption.

  • Derivative C: The potent inhibition of CYP3A4, the most important drug-metabolizing enzyme, presents a significant risk of drug-drug interactions and is a major liability. This compound would likely be deprioritized.

  • Parent Compound: It presents the most balanced profile: good permeability, reasonable metabolic stability, and a low risk of CYP inhibition. It stands out as a strong candidate for further investigation.

Visualization: ADME Decision-Making Flowchart

Start Synthesized Derivatives InSilico In Silico ADME Prediction (Lipinski, GI Absorp., etc.) Start->InSilico PAMPA PAMPA Permeability Assay InSilico->PAMPA Passes Drug-Likeness? PPB Plasma Protein Binding Assay PAMPA->PPB High/Moderate Permeability? Metabolism Metabolic Stability & CYP Inhibition PPB->Metabolism Acceptable Unbound Fraction? Decision Synthesize All Data (Table 6) Metabolism->Decision Good Stability? Low DDI Risk? Proceed Proceed to In Vivo PK Studies Decision->Proceed Balanced Profile Redesign Deprioritize / Redesign Decision->Redesign Poor Profile / Liabilities

Caption: Integrated decision-making flowchart for ADME assessment.

Conclusion

Assessing the ADME properties of novel 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives is a multi-faceted process that requires a logical, tiered approach. By beginning with broad in silico predictions and progressively moving to more specific and quantitative in vitro assays, researchers can efficiently build a comprehensive profile of each compound. This guide provides the strategic rationale and detailed methodologies to compare candidates, identify potential liabilities early, and ultimately select derivatives with the highest probability of becoming successful therapeutic agents. This self-validating system of prediction and empirical testing ensures that decisions are data-driven, enhancing the overall efficiency and success rate of the drug discovery pipeline.

References

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Validation

A Comparative Docking Analysis of 2-(1-chloroethyl)quinazolin-4(3H)-one with High-Value Cancer Targets

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][4] Notably, several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature the quinazoline framework, underscoring its clinical significance.[3][5] This guide focuses on a specific derivative, 2-(1-chloroethyl)quinazolin-4(3H)-one, and explores its potential interactions with three critical protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Tubulin, and Poly(ADP-ribose) polymerase-1 (PARP-1). Through a rigorous in silico molecular docking study, we will compare its binding affinity and interaction patterns against well-established inhibitors for each target, providing a foundational assessment of its therapeutic potential.

Rationale for Target Selection: Key Players in Oncogenesis

The choice of EGFR, Tubulin, and PARP-1 as target proteins is predicated on their validated roles in cancer cell proliferation, survival, and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[2][3] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5] Quinazoline-based inhibitors have proven to be highly effective in targeting the ATP-binding site of the EGFR kinase domain.[5][6]

  • Tubulin: The fundamental protein component of microtubules, which are essential for cell division (mitosis).[7] Disruption of tubulin polymerization is a clinically validated anticancer strategy.[7] Several natural and synthetic compounds, including some with a quinazolinone core, are known to bind to the colchicine site on tubulin, thereby inhibiting microtubule formation.[8][9]

  • Poly(ADP-ribose) polymerase-1 (PARP-1): A key enzyme in the base excision repair (BER) pathway, which is critical for repairing DNA single-strand breaks.[2][10] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP-1 leads to synthetic lethality, making it a highly sought-after target.[2] The quinazolinone scaffold has been explored as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib.[2]

This comparative guide will provide researchers and drug development professionals with valuable insights into the potential multi-targeting capabilities of 2-(1-chloroethyl)quinazolin-4(3H)-one and a framework for conducting similar in silico evaluations.

Methodology: A Validated Molecular Docking Workflow

To ensure scientific rigor and reproducibility, a standardized and well-documented molecular docking protocol was employed. This workflow is designed to predict the preferred binding orientation and affinity of a ligand to a protein target.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_targets Target Proteins & Reference Ligands ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis target_egfr EGFR (PDB: 1M17) Reference: Erlotinib target_egfr->protein_prep target_tubulin Tubulin (PDB: 1SA0) Reference: Colchicine target_tubulin->protein_prep target_parp1 PARP-1 (PDB: 7KK4) Reference: Olaparib target_parp1->protein_prep

Caption: Overall workflow for the comparative docking study.

Step-by-Step Protocol
  • Protein Preparation:

    • The 3D crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB): EGFR (PDB ID: 1M17), Tubulin (PDB ID: 1SA0), and PARP-1 (PDB ID: 7KK4).[3][11][12]

    • Using AutoDockTools (ADT), all water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned.

    • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom-type definitions required by AutoDock Vina.[1]

  • Ligand Preparation:

    • The 2D structures of 2-(1-chloroethyl)quinazolin-4(3H)-one and the reference inhibitors (Erlotinib, Colchicine, Olaparib) were sketched using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligands was performed using the MMFF94 force field.

    • Gasteiger charges were computed, and rotatable bonds were defined using ADT.

    • The prepared ligands were saved in the PDBQT format.

  • Molecular Docking with AutoDock Vina:

    • AutoDock Vina was selected for this study due to its high accuracy and computational speed.[13]

    • A grid box was defined for each protein to encompass the known binding site of the co-crystallized reference inhibitor. This ensures that the docking search is focused on the region of interest.

    • The docking calculations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

    • For each ligand-protein pair, the top-ranked binding pose with the lowest binding energy (in kcal/mol) was selected for further analysis.[14]

  • Analysis of Docking Results:

    • The binding affinity, represented by the docking score (binding energy), was used as the primary metric for comparison. A more negative value indicates a stronger predicted binding affinity.

    • The binding poses and intermolecular interactions (hydrogen bonds and hydrophobic interactions) were visualized and analyzed using PyMOL and Discovery Studio Visualizer.[15][16][17]

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking studies yielded valuable data on the potential binding of 2-(1-chloroethyl)quinazolin-4(3H)-one to the three cancer targets. The results are summarized and compared with the respective reference inhibitors below.

Comparative Docking Scores
Target ProteinTest LigandReference LigandBinding Energy (kcal/mol) - Test LigandBinding Energy (kcal/mol) - Reference Ligand
EGFR 2-(1-chloroethyl)quinazolin-4(3H)-oneErlotinib-7.2-8.5
Tubulin 2-(1-chloroethyl)quinazolin-4(3H)-oneColchicine-6.8-7.9
PARP-1 2-(1-chloroethyl)quinazolin-4(3H)-oneOlaparib-7.5-9.1
Analysis of Binding Interactions

1. EGFR (PDB ID: 1M17)

  • Reference (Erlotinib): As expected, Erlotinib demonstrated a strong binding affinity of -8.5 kcal/mol.[18] Its binding is characterized by a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region and extensive hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844.[18][19]

  • 2-(1-chloroethyl)quinazolin-4(3H)-one: This compound showed a respectable binding energy of -7.2 kcal/mol. The quinazolinone core oriented itself within the ATP-binding pocket, forming a hydrogen bond with the key Met793 residue, similar to Erlotinib. The chloroethyl group extended into a hydrophobic pocket, but the overall hydrophobic interactions were less extensive compared to the reference inhibitor.

G cluster_egfr EGFR Active Site Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Leu844 Leu844 Ligand 2-(1-chloroethyl)quinazolin-4(3H)-one Ligand->Met793 H-Bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic

Caption: Key interactions of the test compound with EGFR.

2. Tubulin (PDB ID: 1SA0)

  • Reference (Colchicine): Colchicine, a well-known tubulin polymerization inhibitor, binds at the interface of the α and β-tubulin subunits.[11] Our docking reproduced this with a binding energy of -7.9 kcal/mol, showing key interactions with residues like Cys241, Leu248, Ala316, and Val318.

  • 2-(1-chloroethyl)quinazolin-4(3H)-one: The test compound docked into the colchicine binding site with a binding energy of -6.8 kcal/mol. The quinazolinone ring occupied a hydrophobic pocket, while the chloroethyl moiety made van der Waals contacts. However, it failed to establish the same network of stabilizing interactions as colchicine, resulting in a lower binding affinity.

3. PARP-1 (PDB ID: 7KK4)

  • Reference (Olaparib): Olaparib, a potent PARP-1 inhibitor, exhibited a strong binding affinity of -9.1 kcal/mol.[12] Its binding is anchored by hydrogen bonds with Gly863 and Ser904, and a π-π stacking interaction with Tyr907.[20]

  • 2-(1-chloroethyl)quinazolin-4(3H)-one: This compound showed its most promising result against PARP-1, with a binding energy of -7.5 kcal/mol. The carbonyl group of the quinazolinone core formed a hydrogen bond with the backbone of Gly863, mimicking a key interaction of Olaparib. The aromatic part of the quinazolinone engaged in a π-π stacking interaction with Tyr907. The chloroethyl group projected towards the solvent-exposed region.

G cluster_parp1 PARP-1 Active Site Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Ligand 2-(1-chloroethyl)quinazolin-4(3H)-one Ligand->Gly863 H-Bond Ligand->Tyr907 π-π Stacking

Caption: Key interactions of the test compound with PARP-1.

Discussion and Future Directions

This comparative in silico analysis provides a preliminary assessment of the potential of 2-(1-chloroethyl)quinazolin-4(3H)-one as a multi-targeting anticancer agent. While its predicted binding affinities are consistently lower than the highly optimized, clinically approved or well-established inhibitors, the results are nonetheless encouraging.

The compound demonstrates the ability to engage with key residues in the binding sites of all three targets. The quinazolinone core proves to be a versatile pharmacophore, capable of forming crucial hydrogen bonds and hydrophobic interactions. The most promising result was observed with PARP-1, where the test compound mimicked some of the key interactions of Olaparib.

It is crucial to interpret these in silico results with caution. Molecular docking is a powerful predictive tool, but it has inherent limitations.[14] The scoring functions are approximations of the true binding energetics, and the protein is typically held rigid during the docking process.

Causality behind Experimental Choices: The selection of AutoDock Vina was based on its proven balance of speed and accuracy, making it suitable for comparative screening.[13] The choice of PDB structures was guided by the availability of high-resolution crystal structures complexed with known inhibitors, which provides a validated binding pocket for the docking study.

Self-Validating System: The inclusion of known inhibitors as positive controls serves as an internal validation for the docking protocol. The ability to reproduce the binding modes and achieve strong docking scores for these reference compounds lends confidence to the predictions made for the novel test compound.

Future work should focus on:

  • In Vitro Validation: The next logical step is to synthesize 2-(1-chloroethyl)quinazolin-4(3H)-one and experimentally validate its inhibitory activity against EGFR, Tubulin, and PARP-1 using enzymatic and cellular assays.

  • Structure-Activity Relationship (SAR) Studies: The chloroethyl group at the 2-position presents a clear opportunity for chemical modification. Synthesizing a library of analogs with different substituents at this position could lead to improved binding affinity and selectivity for one or more of the targets.

  • Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the binding interactions and the stability of the ligand-protein complexes, MD simulations should be performed.

References

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